molecular formula C9H9NO2 B107758 1-hydroxy-3,4-dihydroquinolin-2(1H)-one CAS No. 771-19-7

1-hydroxy-3,4-dihydroquinolin-2(1H)-one

カタログ番号: B107758
CAS番号: 771-19-7
分子量: 163.17 g/mol
InChIキー: FDMZUPRSHHGCFL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-hydroxy-3,4-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-4,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMZUPRSHHGCFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227884
Record name Carbostyril, 3,4-dihydro-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771-19-7
Record name 3,4-Dihydro-1-hydroxycarbostyril
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771197
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbostyril, 3,4-dihydro-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-1-HYDROXYCARBOSTYRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH2M6B9LF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis methods for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide provides detailed experimental protocols, summarizes quantitative data for key transformations, and includes workflow diagrams for clarity.

Introduction

This compound, a cyclic hydroxamic acid, is a scaffold with potential biological activity. Its synthesis is of interest to researchers exploring novel therapeutics. The core synthetic strategy revolves around the preparation of a suitable precursor, 2-(2-nitrophenyl)propanoic acid, followed by a reductive cyclization to form the target N-hydroxy lactam. This guide will focus on a robust and precedented methodology for this transformation.

Synthetic Pathways

The most plausible and effective route for the synthesis of this compound involves a two-stage process:

  • Synthesis of the precursor: Preparation of 2-(2-nitrophenyl)propanoic acid.

  • Reductive Cyclization: Selective catalytic hydrogenation of the nitro group to a hydroxylamine, followed by in-situ intramolecular cyclization.

Synthesis of 2-(2-nitrophenyl)propanoic acid

Several methods are available for the synthesis of the key precursor, 2-(2-nitrophenyl)propanoic acid. One common approach involves the reaction of 2-nitrobenzaldehyde with malonic acid and ammonium acetate.

Experimental Protocol:

A mixture of 2-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and ammonium acetate (2.3 equivalents) in 1-butanol is refluxed for 1.5-2 hours, or until the evolution of CO2 ceases. The resulting precipitate is filtered, washed with boiling 1-butanol, boiling ethanol, and water. The solid is then dried to yield 3-amino-3-(2-nitrophenyl)propanoic acid[1]. While this provides a related precursor, direct synthesis of 2-(2-nitrophenyl)propanoic acid can be achieved through various classical organic reactions, such as the hydrolysis of corresponding esters or nitriles, which can be synthesized from 2-nitrobenzyl halides.

Another documented method involves the hydrolysis of diethyl (2-nitrophenylmethyl)-1,3-propanedioate.

Experimental Protocol:

Diethyl (2-nitrophenylmethyl)-1,3-propanedioate is refluxed in a mixture of acetic acid and 20% aqueous hydrochloric acid for 16 hours. After cooling and concentration, the residue is treated with aqueous sodium hydroxide and extracted with diethyl ether. The aqueous layer is then acidified with hydrochloric acid to precipitate the product, which is collected by filtration, washed, and can be recrystallized from toluene to yield 3-(2-nitrophenyl)propionic acid[2]. A similar approach starting from appropriately substituted malonic esters would yield the desired 2-(2-nitrophenyl)propanoic acid.

Reductive Cyclization to this compound

The key step in the synthesis is the selective reduction of the nitro group of 2-(2-nitrophenyl)propanoic acid to a hydroxylamine, which then undergoes intramolecular cyclization. Catalytic hydrogenation is the preferred method for this transformation. Based on analogous reactions for the synthesis of 1-hydroxyindolin-2-one, a platinum-on-carbon (Pt/C) catalyst in the presence of a ligand like 1,10-phenanthroline is effective in achieving high selectivity for the desired N-hydroxy lactam over the corresponding lactam.

Experimental Protocol (Proposed):

To a solution of 2-(2-nitrophenyl)propanoic acid in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture with water) is added a catalytic amount of 10% Pt/C and a sub-stoichiometric amount of 1,10-phenanthroline. The mixture is then subjected to hydrogenation with H2 gas (typically at a pressure of 1-4 atm) at room temperature. The reaction is monitored by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the key reductive cyclization step, based on analogous syntheses of N-hydroxy lactams from ortho-nitroaryl aliphatic acids.

ParameterValue/RangeNotes
Catalyst 10% Platinum on Carbon (Pt/C)Typically used at 5-10 mol%.
Ligand 1,10-PhenanthrolineUsed to enhance selectivity for the N-hydroxy product.
Hydrogen Pressure 1 - 4 atmHigher pressures may lead to over-reduction to the amine.
Temperature Room TemperatureExothermic reaction, may require cooling.
Solvent Ethanol, Ethyl Acetate, or mixtures with waterSolvent choice can influence reaction rate and selectivity.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS for completion.
Yield Moderate to HighYields are substrate-dependent and optimized by conditions.

Diagrams

Synthetic Workflow

The following diagram illustrates the overall synthetic workflow from the precursor to the final product.

Synthesis_Workflow Precursor 2-(2-Nitrophenyl)propanoic Acid Intermediate 2-(Hydroxylamino)phenylpropanoic Acid (in-situ) Precursor->Intermediate Catalytic Hydrogenation (Pt/C, H2, 1,10-Phenanthroline) Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Overall synthetic workflow for this compound.

Reductive Cyclization Mechanism

The proposed mechanism for the formation of the target molecule is depicted below.

Reductive_Cyclization cluster_0 Reductive Cyclization Start 2-(2-Nitrophenyl)propanoic Acid Step1 Reduction to Hydroxylamine Start->Step1 H2, Pt/C Step2 Intramolecular Cyclization Step1->Step2 Spontaneous or Acid/Base Catalyzed Final This compound Step2->Final

References

Physicochemical Properties of Hydroxy-3,4-dihydroquinolin-2(1H)-one Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of hydroxy-substituted 3,4-dihydroquinolin-2(1H)-one derivatives. It is important to note that while this guide addresses various isomers, there is a notable lack of readily available scientific literature and data specifically for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one . The information presented herein focuses on the more extensively studied and documented isomers, namely the 5-hydroxy, 6-hydroxy, and 7-hydroxy analogs. These compounds are of significant interest in medicinal chemistry, particularly as intermediates in the synthesis of pharmacologically active molecules. For instance, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one is a key precursor in the manufacturing of the atypical antipsychotic drug aripiprazole.[1][2][3]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of the 5-hydroxy, 6-hydroxy, and 7-hydroxy isomers of 3,4-dihydroquinolin-2(1H)-one.

Property5-Hydroxy-3,4-dihydroquinolin-2(1H)-one6-Hydroxy-3,4-dihydroquinolin-2(1H)-one7-Hydroxy-3,4-dihydroquinolin-2(1H)-one
CAS Number 30389-33-454197-66-922246-18-0
Molecular Formula C₉H₉NO₂C₉H₉NO₂C₉H₉NO₂
Molecular Weight 163.17 g/mol [4][5]163.17 g/mol [6][7]163.17 g/mol [1][3]
Melting Point 233-234 °C[4]236-240 °C[6][7]233-237 °C[1][3][8]
Boiling Point (Predicted) Not Available424.5±45.0 °C[6][7]403.7±45.0 °C[1][3]
Density (Predicted) Not Available1.282±0.06 g/cm³[6]1.282 g/cm³[1][3]
pKa (Predicted) Not Available9.86±0.20[6]9.60±0.20[3]
Solubility Soluble in ethyl acetate.[4]Slightly soluble in DMSO and Methanol (with heating).[6]Soluble in DMSO and Methanol.[8]
Appearance Off-white solid.[4]White to almost white powder/crystal.[6]White to light yellow powder/crystal.[1][8]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are crucial for reproducible research. Below are generalized experimental protocols relevant to the characterization of hydroxy-3,4-dihydroquinolin-2(1H)-one isomers.

Determination of Melting Point

The melting point of these compounds is typically determined using either the capillary method or differential scanning calorimetry (DSC).

  • Capillary Method: A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.

  • Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. This method provides a precise melting point and can also determine the enthalpy of fusion.[9]

Determination of Solubility

Solubility can be determined by various methods, including the shake-flask method and spectrophotometric methods.

  • Shake-Flask Method: A supersaturated solution of the compound in a specific solvent (e.g., water, ethanol, DMSO) is agitated at a constant temperature for a prolonged period to reach equilibrium. The solution is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Spectrophotometric Method: This method is suitable for compounds with a chromophore. A calibration curve of absorbance versus concentration is first established. The absorbance of a saturated solution is then measured, and the solubility is calculated from the calibration curve.[9]

Determination of Ionization Constant (pKa)

The ionization constant (pKa) is a measure of the strength of an acid in solution. For phenolic compounds like the hydroxy-3,4-dihydroquinolin-2(1H)-one isomers, spectrophotometric or potentiometric titration methods are commonly employed.

  • Spectrophotometric Method (Bates–Schwarzenbach method): The UV-Vis absorption spectra of the compound are recorded at various pH values. The pKa is then determined from the changes in absorbance at a specific wavelength, which correspond to the different ionization states of the molecule.[9]

  • Potentiometric Titration: A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored throughout the titration using a pH meter. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Synthesis and Application Workflow

The following diagram illustrates a generalized workflow for the synthesis of a hydroxy-3,4-dihydroquinolin-2(1H)-one isomer and its subsequent use as a key starting material in drug synthesis, exemplified by the role of the 7-hydroxy isomer in the production of Aripiprazole.

G cluster_synthesis Synthesis of 7-Hydroxy Isomer cluster_application Application in Drug Synthesis start m-Anisidine step1 Two-Step Reaction start->step1 Synthesis product 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one step1->product purification Recrystallization product->purification Purification intermediate 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (Purified Intermediate) purification->intermediate alkylation Alkylation with 1,4-Dibromobutane intermediate->alkylation Key Synthetic Step final_product Aripiprazole (Antipsychotic Drug) alkylation->final_product

Caption: Synthetic workflow of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and its use as a key intermediate.

Biological Activity and Signaling Pathways

While a detailed signaling pathway for this compound is not available, derivatives of the 3,4-dihydro-2(1H)-quinolinone core are known to exhibit a range of biological activities. For instance, some derivatives have been investigated for their potential as antitumor agents.[1][3] The 7-hydroxy isomer itself is a weak inhibitor of monoamine oxidase A (MAO-A) with an IC₅₀ of 183 μM, and it shows no inhibitory effect on MAO-B.[10]

The primary pharmacological significance of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one lies in its role as a precursor to Aripiprazole. Aripiprazole's mechanism of action involves a combination of partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonism at serotonin 5-HT₂ₐ receptors. The synthesis of Aripiprazole critically involves the alkylation of the 7-hydroxyl group of the quinolinone core.[1]

The following diagram illustrates the logical relationship of the 7-hydroxy isomer as a building block in the synthesis of a pharmacologically active compound.

G quinolinone 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one intermediate 7-(4-Bromobutoxy)-3,4- dihydroquinolinone quinolinone->intermediate Alkylation reagent 1,4-Dibromobutane reagent->intermediate final_drug Aripiprazole intermediate->final_drug Further Synthesis

Caption: Role of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in the synthesis of Aripiprazole.

References

An In-depth Technical Guide on the Putative Mechanisms of Action of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence detailing the mechanism of action for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one is not extensively available in the current scientific literature. This guide, therefore, provides an in-depth analysis based on the well-established pharmacological activities of the core scaffold, 3,4-dihydro-2(1H)-quinolinone, and its various derivatives. The potential activities of the target molecule are inferred from these related compounds.

The 3,4-dihydro-2(1H)-quinolinone moiety is a versatile scaffold present in numerous pharmacologically active compounds, including FDA-approved drugs. Derivatives of this core structure exhibit a wide range of biological activities by targeting various proteins and signaling pathways.

Table of Contents
  • Potential Biological Targets and Mechanisms of Action

    • Receptor-Mediated Signaling

    • Enzyme Inhibition

  • Quantitative Data from Derivative Studies

  • Key Experimental Protocols

  • Signaling Pathways and Workflows

Potential Biological Targets and Mechanisms of Action

Based on the activities of its analogues, this compound could potentially interact with several biological targets.

Receptor-Mediated Signaling

Derivatives of 3,4-dihydro-2(1H)-quinolinone are known to interact with various receptors, suggesting that the 1-hydroxy derivative could also exhibit such properties.

  • Dopamine and Serotonin Receptors: Many compounds with this core structure are known to interact with dopamine and serotonin receptors, which are G-protein coupled receptors (GPCRs) crucial in neurotransmission.[1][2]

  • Sigma Receptors: Certain derivatives, such as 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone, have been identified as sigma receptor agonists.[3]

  • β-Adrenergic Receptors: The 3,4-dihydro-2(1H)-quinolinone scaffold is found in compounds that block β-adrenergic receptors.[1][2]

  • Vasopressin Receptors: Antagonism of vasopressin receptors has also been reported for this class of compounds.[1][2]

Enzyme Inhibition

Enzyme inhibition is a common mechanism of action for this class of compounds.

  • VEGFR2 Inhibition: Derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key target in angiogenesis and cancer therapy.[4][5]

  • Chitin Synthase Inhibition: A series of 3,4-dihydro-2(1H)-quinolinone derivatives containing a butenediamide fragment have been shown to inhibit chitin synthase, an essential enzyme in fungi, making them potential antifungal agents.[6]

  • Phosphodiesterase (PDE) Inhibition: The inhibition of phosphodiesterases is another reported activity for compounds containing the 3,4-dihydro-2(1H)-quinolinone moiety.[1][2]

  • Norepinephrine Reuptake Inhibition: 1-Aryl-3,4-dihydro-1H-quinolin-2-one derivatives have been identified as potent and selective norepinephrine reuptake inhibitors.[7]

Quantitative Data from Derivative Studies

The following tables summarize the quantitative data for the biological activities of representative 3,4-dihydro-2(1H)-quinolinone derivatives.

Table 1: VEGFR2 Inhibition by 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Analogues

Compound ID U87-MG IC50 (µM) U138-MG IC50 (µM) Reference
4m 4.20 4.20 [4][5]
4u 7.96 7.96 [4][5]
4q 8.00 8.00 [4][5]
4t 10.48 10.48 [4][5]

| Temozolomide (Standard) | 92.90 | 93.09 |[4][5] |

Table 2: Chitin Synthase Inhibition by 3,4-dihydro-2(1H)-quinolinone Derivatives

Compound ID Inhibition Percentage (IP) at 300 µg/mL Antifungal MIC against C. albicans (µg/mL) Reference
2d 82.3% Not Specified [6]
2b >70% Not Specified [6]
2e >70% Not Specified [6]
2s >70% Not Specified [6]

| Polyoxin B (Control) | 87.5% | 2 (for most active derivatives) |[6] |

Key Experimental Protocols

Detailed experimental protocols for the characterization of the parent compound are not available. However, the following methodologies are standard for evaluating the activities observed in its derivatives.

VEGFR2 Inhibition Assay (MTT Assay)

This protocol outlines the general steps for assessing the anti-proliferative effects of compounds on glioblastoma cell lines, as was done for the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues.[5]

  • Cell Culture: U87-MG and U138-MG glioblastoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and then diluted with the cell culture medium to various concentrations. The cells are treated with these concentrations for a specified period (e.g., 48 hours). A control group is treated with vehicle (DMSO) alone.

  • MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. The MTT is converted to formazan crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Chitin Synthase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against chitin synthase.[6]

  • Enzyme Preparation: A crude extract of chitin synthase is prepared from a fungal source (e.g., Candida albicans).

  • Reaction Mixture: The assay is typically conducted in a reaction mixture containing a buffer, the substrate (UDP-N-acetylglucosamine), magnesium chloride, and the test compound at various concentrations.

  • Enzyme Reaction: The reaction is initiated by adding the enzyme preparation to the reaction mixture and incubating at an optimal temperature (e.g., 30°C) for a specific time.

  • Quantification of Inhibition: The activity of chitin synthase is determined by measuring the incorporation of radiolabeled N-acetylglucosamine into chitin, which is then precipitated and collected on a filter. The amount of radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition percentage (IP) is calculated by comparing the enzyme activity in the presence of the test compound to the activity in the control (without the compound).

Signaling Pathways and Workflows

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on the activities of its analogues.

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Dihydroquinolinone Derivative GPCR Dopamine/Serotonin Receptor Ligand->GPCR Binds to G_Protein G-Protein GPCR->G_Protein Activates Effector Adenylyl Cyclase / Phospholipase C G_Protein->Effector Modulates Second_Messenger cAMP / IP3, DAG Effector->Second_Messenger Produces Downstream Cellular Response (e.g., altered neuronal activity) Second_Messenger->Downstream Initiates

Caption: GPCR signaling pathway potentially modulated by dihydroquinolinone derivatives.

VEGFR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates Inhibitor Dihydroquinolinone Derivative Inhibitor->VEGFR2 Inhibits PLC PLCγ VEGFR2->PLC Phosphorylates PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS Proliferation Cell Proliferation, Angiogenesis PLC->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: VEGFR2 signaling pathway and potential inhibition by dihydroquinolinone analogues.

Experimental_Workflow Start Synthesize This compound and Derivatives Screening High-Throughput Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Panels) Start->Screening Hit_Ident Identify Initial Hits and Determine IC50/EC50 Screening->Hit_Ident Cell_Assays Cell-Based Assays (e.g., Proliferation, Apoptosis, Signaling Pathway Activation) Hit_Ident->Cell_Assays In_Vivo In Vivo Models (e.g., Animal models of disease) Cell_Assays->In_Vivo SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Improvement

Caption: A proposed experimental workflow for characterizing the mechanism of action.

References

An In-depth Technical Guide to 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Discovery and History

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its synthesis, and potential therapeutic applications.

Introduction

This compound, with the CAS number 771-19-7, is a heterocyclic organic compound belonging to the dihydroquinolinone class. Its history is intrinsically linked to the development of the atypical antipsychotic drug, Aripiprazole. Initially identified as a process impurity in the synthesis of Aripiprazole, this molecule has garnered interest for its own potential biological activities.

The core structure, a dihydroquinolin-2(1H)-one, is a recognized privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds. The addition of a hydroxyl group at the 1-position (N-hydroxy) imparts distinct chemical properties that are of interest in drug design and development.

Discovery and Historical Context

The discovery of this compound is a direct consequence of the extensive research and process development for the antipsychotic drug Aripiprazole by Otsuka Pharmaceutical. While a precise date for its first synthesis is not explicitly documented in publicly available literature, it emerged as a known impurity during the manufacturing process of Aripiprazole. Pharmaceutical companies are required to identify and characterize impurities in their drug products, which led to the isolation and structural elucidation of this compound.

Its significance, therefore, was initially in the context of pharmaceutical quality control. However, the inherent reactivity and structural similarity to other bioactive N-hydroxylated compounds have prompted further investigation into its own potential pharmacological profile. Notably, it has been explored for its potential as an anticancer agent, particularly against prostate cancer cell lines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 771-19-7
Molecular Formula C₉H₉NO₂
Molecular Weight 163.17 g/mol
Appearance Off-white to pale yellow solid
Melting Point Not reported
Solubility Soluble in polar organic solvents

Synthesis and Experimental Protocols

The synthesis of this compound is not widely reported in standalone publications but can be inferred from the literature on Aripiprazole synthesis and its impurities. A general conceptual pathway for its formation is outlined below.

Conceptual Synthetic Pathway

The formation of this compound as an impurity can occur through various side reactions during the synthesis of Aripiprazole's precursors. A plausible route involves the N-hydroxylation of the 3,4-dihydroquinolin-2(1H)-one core.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product 3,4-dihydroquinolin-2(1H)-one 3,4-dihydroquinolin-2(1H)-one N_Hydroxylation N-Hydroxylation 3,4-dihydroquinolin-2(1H)-one->N_Hydroxylation Oxidizing_Agent Oxidizing/Hydroxylating Agent Oxidizing_Agent->N_Hydroxylation Product_Node This compound N_Hydroxylation->Product_Node

Caption: Conceptual synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Reaction: N-hydroxylation of 3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 3,4-dihydroquinolin-2(1H)-one (1 equivalent)

  • Dimethyldioxirane (DMDO) solution in acetone (1.5 equivalents)

  • Dichloromethane (anhydrous)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3,4-dihydroquinolin-2(1H)-one in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the DMDO solution dropwise to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to stir at 0 °C for 2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Applications

The primary reported biological activity of this compound is its potential as an anticancer agent, specifically against prostate cancer cells. While detailed mechanistic studies are limited in the public domain, this section outlines the available information.

Anticancer Activity

Commercial suppliers have noted the potential for this compound to inhibit the growth of prostate cancer cells. However, at present, there is a lack of peer-reviewed publications providing specific quantitative data such as IC₅₀ values or detailed dose-response curves. Research in this area is likely ongoing within pharmaceutical and academic laboratories.

The proposed mechanism of action for many quinolinone derivatives in cancer involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.

Potential Signaling Pathway Involvement

Based on the known anticancer activities of related quinolinone compounds, a hypothetical signaling pathway that could be modulated by this compound in prostate cancer cells is depicted below. This is a generalized representation and requires experimental validation for this specific compound.

G Compound This compound Target_Kinase Target Kinase (e.g., Akt, ERK) Compound->Target_Kinase Inhibition Downstream_Effector Downstream Effector (e.g., mTOR, NF-κB) Target_Kinase->Downstream_Effector Activation Cell_Proliferation Cell Proliferation Downstream_Effector->Cell_Proliferation Promotes Apoptosis Apoptosis Downstream_Effector->Apoptosis Inhibits

Caption: Hypothetical signaling pathway inhibited by the compound.

Future Perspectives

This compound represents an intriguing molecule that has transitioned from being an impurity of a blockbuster drug to a compound of interest for its own potential therapeutic value. Future research should focus on:

  • Definitive Synthesis: Development and publication of a robust and scalable synthetic route.

  • Biological Screening: Comprehensive screening against a panel of cancer cell lines and other biological targets to fully elucidate its pharmacological profile.

  • Mechanistic Studies: In-depth investigation into its mechanism of action to identify specific molecular targets and signaling pathways.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and selectivity.

The journey of this compound from a pharmaceutical impurity to a potential therapeutic agent underscores the importance of thorough characterization of all compounds generated during drug development.

In-Depth Technical Guide to Structural Analogs of 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a core heterocyclic scaffold with significant potential in medicinal chemistry. The document details synthetic methodologies, biological activities, and key structure-activity relationships, with a focus on providing actionable data and protocols for research and development.

Introduction to the this compound Core

The 3,4-dihydroquinolin-2(1H)-one scaffold is a prominent feature in numerous natural products and pharmacologically active compounds. The introduction of a hydroxyl group at the 1-position (N-hydroxy lactam) can significantly influence the molecule's electronic properties, hydrogen bonding capacity, and metabolic stability, making these analogs a compelling area for drug discovery. While direct research on this compound itself is limited, this guide draws upon data from structurally related analogs and plausible synthetic routes to provide a thorough understanding of this compound class.

Derivatives of the broader 3,4-dihydroquinolin-2(1H)-one family have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and neurological effects.[1] This suggests that N-hydroxy analogs could exhibit novel or enhanced pharmacological profiles.

Synthesis of the Dihydroquinolin-2(1H)-one Scaffold and its Analogs

The synthesis of the core 3,4-dihydroquinolin-2(1H)-one structure is well-established, with several methods available for modification and analog creation. While direct N-hydroxylation protocols for this specific scaffold are not extensively reported, methods for N-hydroxylation of other lactams can be adapted.

General Synthesis of the 3,4-Dihydroquinolin-2(1H)-one Core

A foundational method for constructing the dihydroquinolinone ring system is the intramolecular Friedel-Crafts reaction, such as the Mayer-Shigematsu Cyclization.[2] This and other common synthetic strategies are outlined below.

Experimental Protocol: Mayer-Shigematsu Cyclization for 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone [2]

  • Starting Material: N-(3-hydroxyphenyl)-3-chloropropionamide.

  • Reagents: Aluminum chloride (AlCl₃), potassium chloride (KCl), sodium chloride (NaCl).

  • Procedure: a. A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide, AlCl₃, KCl, and NaCl is heated to 155–165°C for one hour. b. The reaction proceeds in a melt phase. c. The addition of salts allows for a lower reaction temperature and shorter reaction time compared to the original protocol. d. The reaction yields a mixture of 7-hydroxy and 5-hydroxy isomers, which require subsequent purification.

Potential Routes for N-Hydroxylation

The introduction of the 1-hydroxy group can potentially be achieved through the oxidation of the parent lactam. Methodologies developed for the N-hydroxylation of other cyclic amides, such as β-lactams, could be adapted. These methods often involve the use of oxidizing agents.

Conceptual Protocol for N-Hydroxylation:

  • Starting Material: A synthesized 3,4-dihydroquinolin-2(1H)-one derivative.

  • Potential Oxidizing Agents: Reagents like dimethyldioxirane (DMDO) or peroxy acids (e.g., m-CPBA) in the presence of a suitable base could be explored.

  • Procedure: a. The dihydroquinolinone is dissolved in an appropriate aprotic solvent. b. The oxidizing agent is added dropwise at a controlled temperature (e.g., 0°C to room temperature). c. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). d. Upon completion, the reaction is quenched, and the product is purified using column chromatography.

dot

G General Synthetic Workflow for Dihydroquinolin-2(1H)-ones cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_modification Analog Derivatization Substituted Aniline Substituted Aniline Amide Formation Amide Formation Substituted Aniline->Amide Formation Acryloyl Chloride Derivative Acryloyl Chloride Derivative Acryloyl Chloride Derivative->Amide Formation Intramolecular Cyclization Intramolecular Cyclization Amide Formation->Intramolecular Cyclization Dihydroquinolinone Core Dihydroquinolinone Core Intramolecular Cyclization->Dihydroquinolinone Core Ring Substitution Ring Substitution Dihydroquinolinone Core->Ring Substitution N-Hydroxylation (Proposed) N-Hydroxylation (Proposed) Dihydroquinolinone Core->N-Hydroxylation (Proposed) 1-Hydroxy Analog 1-Hydroxy Analog N-Hydroxylation (Proposed)->1-Hydroxy Analog

Caption: General synthetic workflow for producing this compound analogs.

Biological Activities of Structural Analogs

While direct biological data for this compound is scarce, the activities of other hydroxylated and substituted analogs provide strong indications of their potential therapeutic applications. The N-hydroxy moiety is known to act as a bioisostere for other functional groups and can be crucial for interactions with biological targets.

Anticancer Activity

Numerous derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have demonstrated potent anticancer properties. These compounds often target key signaling pathways involved in cell proliferation and survival.

VEGFR2 Inhibition: Certain analogs have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. By blocking VEGFR2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.

Tubulin Polymerization Inhibition: Some sulfonamide derivatives of 3,4-dihydro-2(1H)-quinolinone have been shown to inhibit tubulin polymerization, a critical process for cell division. T[3]his mechanism is shared by several successful anticancer drugs.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Lines: Human cancer cell lines (e.g., HeLa, MCF-7, HL-60). 2[4]. Reagents: Test compounds, Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), dimethyl sulfoxide (DMSO).

  • Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The medium is replaced with fresh medium containing various concentrations of the test compounds. c. After a 48-hour incubation period, the medium is removed, and MTT solution is added to each well. d. The plate is incubated for 4 hours to allow for the formation of formazan crystals. e. The MTT solution is removed, and DMSO is added to dissolve the formazan crystals. f. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. g. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

[4]#### 3.2. Neurological and Enzymatic Activities

Analogs of 3,4-dihydroquinolin-2(1H)-one have also been investigated for their effects on the central nervous system and their ability to inhibit specific enzymes.

Monoamine Oxidase B (MAO-B) Inhibition: Certain derivatives have shown high potency and selectivity as inhibitors of MAO-B, an enzyme involved in the metabolism of neurotransmitters like dopamine. M[2]AO-B inhibitors are used in the treatment of Parkinson's disease.

G Dopamine Dopamine MAO-B MAO-B Dopamine->MAO-B Metabolized by Inactive Metabolites Inactive Metabolites MAO-B->Inactive Metabolites Increased Dopamine Levels Increased Dopamine Levels Dihydroquinolinone Analog Dihydroquinolinone Analog Dihydroquinolinone Analog->MAO-B Inhibits

References

A Technical Review of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: Synthesis, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities. This technical guide focuses on the N-hydroxylated derivative, 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, and its analogues. These compounds have garnered significant interest, particularly for their effects on the central nervous system, demonstrating potent anticonvulsant properties. This review synthesizes the current literature, detailing synthetic methodologies, summarizing quantitative biological data, providing in-depth experimental protocols for key assays, and visualizing the proposed mechanisms of action.

Introduction

The quinoline scaffold is a fundamental structural motif in a vast number of biologically active compounds.[1][2][3] Its reduced form, 3,4-dihydro-2(1H)-quinolinone, also known as 2-oxo-1,2,3,4-tetrahydroquinoline (2O-THQ), serves as a versatile framework for the development of therapeutic agents.[1][2][3] Compounds incorporating this core structure exhibit a diverse range of pharmacological effects, including antibacterial, anticancer, antifouling, and neuroprotective activities.[4] The introduction of a hydroxyl group at the N1 position (this compound) significantly modulates the molecule's electronic and steric properties, leading to unique biological profiles, most notably potent anticonvulsant activity through interaction with the GABA-A receptor.[5] This review provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this important class of compounds.

Synthesis of the Dihydroquinolin-2(1H)-one Scaffold

The synthesis of the 3,4-dihydroquinolin-2(1H)-one core has been approached through various strategies, ranging from classic cyclization reactions to modern catalytic methods.

Common Synthetic Strategies:

  • Intramolecular Friedel-Crafts Cyclization: A foundational method involves the cyclization of N-aryl α,β-unsaturated amides or N-aryl-3-halopropionamides. This is often mediated by strong acids or Lewis acids like AlCl₃.[6]

  • Catalytic Annulation: Recent advances have focused on the catalytic annulation of α,β-unsaturated N-arylamides, utilizing electrophilic, radical-initiated, or photochemical cyclization pathways.[7] These methods offer milder conditions and greater functional group tolerance.

  • Domino Reactions: Multi-step sequences, often triggered by reduction of a nitro group followed by cyclization, provide efficient routes to highly substituted dihydroquinolinones in a single operation.[8]

  • Reduction of Quinolin-2(1H)-ones: Selective reduction of the C3-C4 double bond of corresponding quinolin-2(1H)-ones, for instance using a SmI₂/H₂O/MeOH system, offers a direct route to the saturated scaffold.[9]

While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in the reviewed literature, the general methods for the core scaffold can be adapted. N-hydroxylation can often be achieved by reacting the parent lactam with an appropriate oxidizing agent or by starting with an N-hydroxy-aniline derivative.

Biological Activities and Therapeutic Potential

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold exhibit a remarkable breadth of biological activities. The primary focus of recent research, particularly for N-substituted analogues, has been on their potential as central nervous system agents.

Anticonvulsant Activity

The most significant and well-documented activity of this compound derivatives is their anticonvulsant effect.[5][10] Extensive screening using standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, has identified several potent candidates.[5] The MES test is a model for generalized tonic-clonic seizures, indicating a compound's ability to prevent seizure spread, while the scPTZ test is a model for absence and/or myoclonic epilepsy, often identifying compounds that enhance GABAergic neurotransmission.[11][12]

The mechanism for this activity is believed to involve the modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[5] Molecular docking studies suggest that these compounds bind to the benzodiazepine binding site on the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to neuronal hyperpolarization.[5][13][14]

Antimicrobial and Antifungal Activity

Various quinoline and quinolinone derivatives have been investigated for their antimicrobial properties.[15][16][17] Studies have shown that certain derivatives possess significant activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria.[4][16] Antifungal activity against strains like Candida albicans has also been reported.[18] The mechanism of antimicrobial action is varied but can involve inhibition of essential enzymes like chitin synthase in fungi or disruption of bacterial cell wall integrity.[17]

Quantitative Biological Data

The following tables summarize the key quantitative data for potent derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold, primarily focusing on anticonvulsant activity.

Table 1: Anticonvulsant Activity of Lead Dihydroquinolin-2(1H)-one Derivatives

Compound ID Structure/Substitution Assay ED₅₀ (mg/kg) Reference Drug (ED₅₀ mg/kg) Reference
5b 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one MES 10.1 Carbamazepine (11.2) [5]
5b 7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one scPTZ 9.3 Ethosuximide (149.2) [5]
3f 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline MES 27.4 - [19]
3f 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline scPTZ 22.0 - [19]

| 9a | 9-(hexyloxy)-5,6-dihydro-[11][20][21]triazolo[3,4-a]isoquinolin-3(2H)-one | MES | 63.31 | Valproate (>500) |[22] |

Table 2: In Vitro GABA-A Receptor Binding Affinity

Compound ID Assay IC₅₀ (µM) Reference

| 5b | GABA-A Receptor Binding | 0.12 |[5] |

Key Experimental Methodologies

Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to screen for compounds that prevent the spread of seizures.[23][24]

  • Animal Model: Male CF-1 or C57BL/6 mice are commonly used.[23][25]

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

  • Acclimatization: After a predetermined time based on the compound's expected peak effect, animals are subjected to the test.

  • Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.[20][23] The corneas are typically treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to minimize pain.[23]

  • Endpoint: The primary endpoint is the observation of tonic hindlimb extension, where the hindlimbs are outstretched at 180° to the body's axis.[20]

  • Evaluation: An animal is considered protected if the tonic hindlimb extension component is abolished.[23] The effective dose 50 (ED₅₀), the dose that protects 50% of the animals, is then calculated using statistical methods like the Litchfield and Wilcoxon method.[20][24]

Protocol: Subcutaneous Pentylenetetrazole (scPTZ) Test

This test is used to identify compounds that raise the seizure threshold, often acting on the GABAergic system.[21][25]

  • Animal Model: Male CF-1 mice are typically used.[25]

  • Compound Administration: The test compound is administered i.p. at various doses.

  • Chemoconvulsant Injection: At the time of peak effect, a convulsant dose of pentylenetetrazole (PTZ) (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[25]

  • Observation: Animals are placed in individual observation cages and monitored for 30 minutes.[25]

  • Endpoint: The endpoint is the onset of a clonic seizure, characterized by approximately 3-5 seconds of clonic spasms of the forelimbs, hindlimbs, or jaw.[25]

  • Evaluation: An animal not exhibiting the clonic seizure endpoint is considered protected. The ED₅₀ is calculated based on the percentage of protected animals at each dose.[25]

Protocol: In Vitro GABA-A Receptor Binding Assay

This assay determines a compound's affinity for the GABA-A receptor, typically at the benzodiazepine binding site.

  • Receptor Preparation: A membrane preparation from a source rich in GABA-A receptors (e.g., rat cerebral cortex or cells expressing recombinant receptors) is used.[13]

  • Radioligand: A radiolabeled ligand that specifically binds to the target site, such as [³H]-flumazenil for the benzodiazepine site, is used.[26]

  • Incubation: The receptor preparation is incubated with the radioligand and varying concentrations of the test compound in a suitable buffer.

  • Separation: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound ligand, is measured using liquid scintillation counting.

  • Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.[5]

Mechanisms of Action and Signaling Pathways

The primary mechanism of anticonvulsant action for this compound derivatives is the positive allosteric modulation of the GABA-A receptor.

The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻).[27] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.[13]

Compounds like the dihydroquinolinone derivatives bind to a distinct allosteric site (the benzodiazepine site), which increases the affinity of the receptor for GABA. This enhances the frequency of channel opening, potentiates the inhibitory Cl⁻ current, and ultimately suppresses neuronal hyperexcitability that leads to seizures.[5][27]

GABAA_Pathway Compound Dihydroquinolin-2(1H)-one Derivative (5b) GABA_Receptor GABA-A Receptor (Benzodiazepine Site) Compound->GABA_Receptor Binds to GABA_Binding GABA Binding to Orthosteric Site GABA_Receptor->GABA_Binding Increases Receptor Affinity for GABA GABA GABA GABA->GABA_Binding Binds to Channel_Opening Increased Frequency of Cl- Channel Opening GABA_Binding->Channel_Opening Leads to Cl_Influx Enhanced Cl- Influx Channel_Opening->Cl_Influx Results in Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Causes Seizure_Suppression Suppression of Seizure Activity Hyperpolarization->Seizure_Suppression Leads to

Caption: Proposed mechanism of anticonvulsant action.

The diagram above illustrates the proposed signaling pathway. The this compound derivative binds to the benzodiazepine site on the GABA-A receptor. This action enhances the binding of the endogenous neurotransmitter GABA, leading to a more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, thereby suppressing the excessive neuronal firing characteristic of a seizure.

Anticonvulsant_Screening_Workflow Start Synthesized Compound Library MES_Screen Phase 1: MES Screen (i.p., mice, 30-100 mg/kg) Start->MES_Screen scPTZ_Screen Phase 2: scPTZ Screen (i.p., mice, 30-100 mg/kg) MES_Screen->scPTZ_Screen Active Compounds ED50_Determination Phase 3: ED50 Quantification (MES & scPTZ) scPTZ_Screen->ED50_Determination Active Compounds Neurotoxicity Neurotoxicity Assessment (Rotarod Test) ED50_Determination->Neurotoxicity Binding_Assay Mechanism of Action Study (GABA-A Receptor Binding) Neurotoxicity->Binding_Assay Low Toxicity Compounds Lead_Compound Lead Compound Identified Binding_Assay->Lead_Compound

Caption: Preclinical screening workflow for anticonvulsants.

This workflow diagram outlines the typical screening process for identifying novel anticonvulsant agents from a library of synthesized compounds. Initial broad screening in the MES and scPTZ models identifies active compounds. These are then subjected to more rigorous quantitative analysis to determine their potency (ED₅₀) and safety (neurotoxicity). Finally, mechanistic studies, such as receptor binding assays, are performed to elucidate how the lead compounds exert their therapeutic effects.

References

CAS number and chemical identifiers for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. Due to the limited availability of specific experimental data for this particular isomer, this guide combines established information for the broader class of dihydroquinolinones and N-hydroxy amides with predicted data and plausible synthetic methodologies.

Chemical Identity and Properties

While not extensively documented in publicly accessible databases, this compound is a known chemical entity. A designated CAS number has been identified through commercial suppliers, facilitating its specific identification.

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 771-19-7Pharmaffiliates[1]
Molecular Formula C₉H₉NO₂Pharmaffiliates[1]
Molecular Weight 163.18 g/mol Pharmaffiliates[1]
Synonyms Aripiprazole Impurity 21Pharmaffiliates[1]

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Appearance Pink to Brown SolidBased on supplier information.[1]
Boiling Point ~403.7 °C at 760 mmHgPredicted value for a structural isomer.[2]
Melting Point Not available-
Density ~1.282 g/cm³Predicted value for a structural isomer.[2]
Storage 2-8°C, Hygroscopic, Refrigerator, Under Inert AtmosphereRecommended by supplier.[1]

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic approach involves the cyclization of a suitable precursor, such as an N-hydroxy-functionalized derivative of 3-phenylpropanoic acid. The following diagram illustrates a generalized workflow for the synthesis of cyclic N-hydroxy amides, which could be adapted for the target molecule.

G Proposed Synthetic Workflow A Starting Material (e.g., 3-phenylpropanoic acid derivative) B N-Hydroxylation A->B Hydroxylamine C Activation of Carboxylic Acid B->C Activating Agent (e.g., DCC, EDC) D Intramolecular Cyclization C->D Base E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Predicted Spectral Data

In the absence of experimentally obtained spectral data, computational methods can provide predicted NMR chemical shifts. These predictions are valuable for the identification and characterization of the compound.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (C=O)-~170
C3~2.6~30
C4~3.0~35
C4a-~128
C5~7.2~129
C6~7.0~124
C7~7.3~128
C8~7.1~116
C8a-~138
N1-OHVariable (broad)-

Note: These are predicted values and may differ from experimental results. Predictions are based on computational models and data from structurally similar compounds.

Potential Biological Significance and Signaling Pathways

While no specific biological studies on this compound have been found, the broader classes of dihydroquinolinones and N-hydroxy amides (cyclic hydroxamic acids) are known to possess diverse pharmacological activities.

The 3,4-dihydro-2(1H)-quinolinone scaffold is a core component of several approved drugs and is associated with a range of biological targets. For instance, derivatives of this scaffold have been investigated as inhibitors of p38 MAP kinase, which is involved in inflammatory signaling pathways.[3][4]

N-hydroxy amides are known chelators of metal ions and can act as inhibitors of metalloenzymes. This property is the basis for the activity of several anticancer and anti-inflammatory agents.

Given these precedents, it is plausible that this compound could exhibit biological activity. One potential area of interest is its role as an impurity of Aripiprazole, a dopamine D2-receptor antagonist, suggesting it may have some interaction with components of the central nervous system.[1] Aripiprazole's mechanism involves modulation of dopamine and serotonin receptor signaling.

The following diagram illustrates a generalized signaling pathway that dihydroquinolinone derivatives have been shown to modulate, such as the p38 MAPK pathway.

G Potential Signaling Pathway Involvement Extracellular_Signal Extracellular Signal (e.g., Cytokine) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Dihydroquinolinone Dihydroquinolinone Derivative Dihydroquinolinone->p38_MAPK

Caption: Generalized p38 MAPK signaling pathway, a potential target for dihydroquinolinones.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, or biological evaluation of this compound are not available in the current body of scientific literature. Researchers interested in this compound would need to adapt general procedures for the synthesis of N-hydroxy lactams and develop specific analytical and assay protocols.

Conclusion

This compound is a compound with a confirmed chemical identity but limited publicly available experimental data. Its structural relationship to pharmacologically active classes of compounds, namely dihydroquinolinones and N-hydroxy amides, suggests potential for biological activity. This guide provides a foundational understanding of this molecule, combining known identifiers with predicted properties and plausible synthetic and biological contexts. Further experimental investigation is required to fully characterize its chemical and biological profile.

References

An In-depth Technical Guide on the Solubility and Stability of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a key heterocyclic compound with potential applications in pharmaceutical development. This document outlines experimental protocols for determining these crucial physicochemical properties and presents data in a structured format to aid in research and development efforts.

Physicochemical Properties

This compound is a derivative of the dihydroquinolinone scaffold. A summary of its known and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue/InformationSource
Molecular Formula C₉H₉NO₂-
Molecular Weight 163.17 g/mol -
Appearance Pink to Brown SolidPharmaffiliates
Storage Conditions 2-8°C, Hygroscopic, Refrigerator, Under Inert AtmospherePharmaffiliates
Melting Point Not available-
Boiling Point Not available-
pKa Not available-

Solubility Profile

Estimated Solubility

The solubility of 6-hydroxy-3,4-dihydro-2(1H)-quinolone has been determined in various solvents, showing higher solubility in polar protic solvents like methanol and ethanol.[1] It is anticipated that this compound will exhibit a similar trend. Table 2 provides a template for recording experimental solubility data.

Table 2: Solubility of this compound in Common Solvents at 298.15 K (Example Template)

SolventDielectric Constant (at 298.15 K)Solubility (mol/L)Solubility (g/L)
Water80.1Data to be determinedData to be determined
Methanol32.7Data to be determinedData to be determined
Ethanol24.5Data to be determinedData to be determined
Isopropanol19.9Data to be determinedData to be determined
Acetonitrile37.5Data to be determinedData to be determined
Ethyl Acetate6.02Data to be determinedData to be determined
Tetrahydrofuran (THF)7.58Data to be determinedData to be determined
Dimethyl Sulfoxide (DMSO)46.7Data to be determinedData to be determined
Experimental Protocol for Solubility Determination

The following protocol is based on the static counterpoise method integrated with High-Performance Liquid Chromatography (HPLC), a reliable method for determining the solubility of solid compounds in various solvents.[1]

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents and aqueous solutions at different temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, methanol, ethanol, acetonitrile, etc.)

  • Thermostatic shaker bath

  • Calibrated thermometer

  • Analytical balance

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent.

  • Equilibration: Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: After equilibration, allow the samples to stand undisturbed in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe and immediately filter it through a syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility in mol/L and g/L for each solvent at the tested temperature.

G Solubility Determination Workflow cluster_prep Sample Preparation cluster_equil Equilibration & Sampling cluster_analysis Analysis prep1 Add excess solid to solvent vials prep2 Place in thermostatic shaker prep1->prep2 equil1 Agitate to reach equilibrium prep2->equil1 equil2 Settle undissolved solid equil1->equil2 equil3 Withdraw and filter supernatant equil2->equil3 analysis1 Dilute filtered sample equil3->analysis1 analysis2 Quantify by HPLC analysis1->analysis2 analysis3 Calculate solubility analysis2->analysis3 G Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of Compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photostability prep->photo analysis Analyze by Stability-Indicating HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Identify & Characterize Degradants analysis->identification pathway Elucidate Degradation Pathway identification->pathway

References

Methodological & Application

Application Notes & Protocols: 1-hydroxy-3,4-dihydroquinolin-2(1H)-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: While the quinolinone scaffold is integral to various fluorescent compounds, specific and detailed data for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one as a fluorescent probe is not extensively documented in current literature. This document provides generalized protocols and potential applications based on the properties of structurally related molecules. The provided data tables are hypothetical and serve as a template for experimental data logging.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core structure is a key pharmacophore found in numerous bioactive compounds. Its derivatives have been explored for a range of applications, including their potential as fluorescent markers. Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific ions, molecules, and cellular organelles.[1] this compound is a derivative noted as a potential anti-cancer agent and an impurity of the drug Aripiprazole.[2] This document outlines the necessary protocols to evaluate its potential as a fluorescent probe for applications such as cellular imaging and analyte detection.

Synthesis and Preparation

The synthesis of dihydroquinolin-2(1H)-one derivatives can be achieved through various established chemical routes, often involving cyclization reactions.[3] A common approach involves the reaction of an appropriate aniline with 3-chloropropionyl chloride, followed by intramolecular cyclization.[4]

Protocol 2.1: General Synthesis of a Dihydroquinolinone Scaffold

  • Dissolve the starting aniline compound in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add 3-chloropropionyl chloride dropwise to the cooled solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • Induce precipitation of the intermediate product by adding dilute hydrochloric acid.

  • Filter, wash, and dry the resulting solid intermediate.

  • Perform a cyclization reaction, often using a Lewis acid like AlCl₃, to form the dihydroquinolinone ring.[4]

  • Purify the final product using recrystallization or column chromatography.

Note: Specific modifications to this protocol are required for the synthesis of the 1-hydroxy derivative.

Characterization of Photophysical Properties

A crucial first step in evaluating a new fluorophore is to characterize its fundamental photophysical properties.

Protocol 3.1: Spectroscopic Analysis

  • Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO. Create a series of dilutions in the desired experimental buffer or solvent (e.g., PBS, ethanol) to a final concentration of 1-10 µM.

  • Absorbance Spectrum: Use a UV-Visible spectrophotometer to measure the absorbance of the sample across a range of wavelengths (e.g., 250-500 nm) to determine the maximum absorption wavelength (λ_max_abs).

  • Emission Spectrum: Use a spectrofluorometer to measure the fluorescence emission spectrum. Excite the sample at its λ_max_abs and scan a range of higher wavelengths to determine the maximum emission wavelength (λ_max_em).

  • Quantum Yield Calculation: Determine the fluorescence quantum yield (Φ) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[5] Use the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where: I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

  • Stokes Shift Calculation: Calculate the Stokes shift, which is the difference in nanometers between the maximum absorption and maximum emission wavelengths (λ_max_em - λ_max_abs).

Data Presentation: Table 1

Photophysical ParameterHypothetical ValueDescription
Max Absorption (λ_max_abs)350 nmWavelength of maximum light absorption.
Max Emission (λ_max_em)450 nmWavelength of maximum fluorescence emission.
Molar Extinction Coefficient (ε)15,000 M⁻¹cm⁻¹Measure of how strongly the molecule absorbs light.
Fluorescence Quantum Yield (Φ)0.25Efficiency of converting absorbed light into emitted light.
Stokes Shift100 nmEnergy difference between absorption and emission maxima.
Fluorescence Lifetime (τ)2.1 nsAverage time the molecule stays in its excited state.

Application: Cellular Imaging

Fluorescent probes are widely used to visualize cellular structures and processes in living or fixed cells.[6] The following protocol is a general guideline for staining cells with a novel probe.

Protocol 4.1: Live Cell Staining and Imaging

  • Cell Culture: Plate cells (e.g., HeLa, U2OS) on glass-bottom dishes or coverslips and culture in appropriate medium until they reach 60-80% confluency.

  • Probe Preparation: Prepare a 1-10 mM stock solution of the probe in DMSO. Immediately before use, dilute the stock solution to a final working concentration (typically 1-10 µM) in pre-warmed cell culture medium or a suitable buffer like HBSS.[7]

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: Gently remove the staining solution and wash the cells two to three times with warm culture medium or PBS to remove unbound probe.

  • Imaging: Mount the coverslip on a microscope slide or use the glass-bottom dish directly on a fluorescence microscope. Acquire images using appropriate filter sets corresponding to the probe's excitation and emission spectra.

Diagram 1: Workflow for Evaluating a Novel Fluorescent Probe

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Application Testing cluster_2 Phase 3: Data Analysis A Synthesis of This compound B Purification & Structural Confirmation (NMR, MS) A->B C Photophysical Characterization (Absorbance, Emission, Quantum Yield) B->C D Cytotoxicity Assay C->D E Cellular Imaging Protocol (Uptake, Localization) D->E F Analyte Sensing Assay (e.g., Metal Ion Titration) D->F G Photostability Test E->G I Determine Limit of Detection (LOD) & Selectivity F->I H Image Analysis & Quantification G->H J Final Evaluation & Reporting H->J I->J

Caption: A generalized workflow for the development and validation of a new fluorescent probe.

Application: Metal Ion Detection

Many hydroxyquinoline-based compounds act as fluorescent chemosensors for metal ions.[8] The fluorescence of the probe can be either quenched or enhanced upon binding to a specific metal ion. This section provides a protocol to screen the probe for sensitivity to various metal ions.

Protocol 5.1: Fluorescent Titration for Metal Ion Sensing

  • Reagent Preparation:

    • Prepare a 10 µM solution of the fluorescent probe in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare 1 mM stock solutions of various metal salts (e.g., ZnCl₂, FeCl₃, CuCl₂, NiCl₂) in deionized water.

  • Selectivity Screening:

    • In separate cuvettes or a 96-well plate, add the probe solution.

    • Add a 10-fold molar excess (100 µM) of each different metal ion solution to the respective cuvettes.

    • Allow the solutions to equilibrate for 5-10 minutes.

    • Measure the fluorescence intensity for each sample using the probe's optimal excitation and emission wavelengths. A significant change in fluorescence compared to the probe-only control indicates potential selectivity.

  • Titration Experiment:

    • For the metal ion(s) that showed a response, perform a titration experiment.

    • To a cuvette containing the 10 µM probe solution, incrementally add small aliquots of the selected metal ion stock solution (e.g., from 0 to 200 µM).

    • After each addition, mix and record the fluorescence intensity.

  • Data Analysis: Plot the fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and limit of detection (LOD).

Data Presentation: Table 2

Metal Ion (100 µM)Fluorescence Intensity (a.u.)Fold Change vs. Control
Control (Probe Only)1501.0
Zn²⁺7505.0 (Enhancement)
Fe³⁺250.17 (Quenching)
Cu²⁺300.20 (Quenching)
Ni²⁺1450.97 (No Change)
Ca²⁺1521.01 (No Change)
Mg²⁺1480.99 (No Change)

Note: Data is hypothetical and for illustrative purposes only.

Diagram 2: Cellular Imaging Protocol Flowchart

G start Start: Plate Cells on Glass-Bottom Dish culture Culture Cells to 60-80% Confluency start->culture wash1 Wash Cells with PBS culture->wash1 stain Incubate with Probe (1-10 µM in Medium) wash1->stain wash2 Wash 2-3x with Warm Medium to Remove Unbound Probe stain->wash2 image Image on Fluorescence Microscope (Appropriate Filters) wash2->image end End: Analyze Images image->end

Caption: A step-by-step protocol for staining live cells with a fluorescent probe.

Diagram 3: Hypothetical Metal Ion Sensing Mechanism

G cluster_process Chelation Process cluster_observation Observable Change Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (Binding Event) Low_F Low Signal Metal Metal Ion (e.g., Zn²⁺) High_F High Signal Low_F->High_F Fluorescence 'Turn-On'

Caption: A conceptual diagram of a 'turn-on' fluorescent sensor for metal ion detection.

References

Application Notes and Protocols: 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one as a Scaffold for In Vivo Imaging Probes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a prospective guide for the development and use of imaging agents based on the 1-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold. While derivatives of the broader quinolinone class have been investigated for various therapeutic purposes, the direct application of this compound for in vivo imaging is an emerging area of research. The data and protocols presented here are hypothetical and intended for illustrative and guidance purposes.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as inhibitors of key biological targets such as VEGFR2 and tubulin, and as agents for positron emission tomography (PET) imaging of σ₂ receptors.[1][2][3] The introduction of a 1-hydroxy group offers a potential site for conjugation to targeting moieties or signaling components, making this compound an attractive starting point for the development of novel probes for in vivo imaging.

This document outlines a hypothetical application of a near-infrared (NIR) fluorescent probe derived from this compound, designated HQO-NIR-750-T , for the in vivo imaging of tumors overexpressing a specific cell surface receptor. The probe is conceptualized to consist of three key components:

  • The this compound scaffold: Providing the structural foundation.

  • A NIR fluorophore: For deep tissue imaging capabilities.

  • A targeting ligand (T): To ensure specific accumulation in the tissue of interest.

Hypothetical Probe Characteristics: HQO-NIR-750-T

The following table summarizes the projected quantitative data for our hypothetical imaging probe, HQO-NIR-750-T.

ParameterValue
Photophysical Properties
Excitation Wavelength (λex)750 nm
Emission Wavelength (λem)775 nm
Molar Extinction Coefficient (ε)200,000 M⁻¹cm⁻¹
Quantum Yield (Φ)0.15
Pharmacokinetic Properties
Blood Half-life (t₁/₂)2.5 hours
Tumor-to-Muscle Ratio (4h post-injection)4.8
Tumor-to-Muscle Ratio (24h post-injection)8.2
Binding Affinity
Dissociation Constant (Kd)15 nM

Experimental Protocols

Protocol 1: Synthesis of HQO-NIR-750-T

This protocol describes a general multi-step synthesis for the hypothetical probe.

Materials:

  • This compound

  • A suitable targeting ligand with a reactive amine group (e.g., a peptide)

  • A commercially available NIR fluorophore with an NHS-ester reactive group (e.g., Cy7-NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Reversed-phase HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Activation of the Scaffold: In a nitrogen-purged flask, dissolve this compound in anhydrous DMF. Add a suitable linker with a protected amine and a carboxylic acid group using standard carbodiimide coupling chemistry.

  • Deprotection: Remove the amine protecting group (e.g., Boc group) using trifluoroacetic acid (TFA).

  • Conjugation to NIR Fluorophore: Dissolve the amine-functionalized scaffold in DMF and add DIPEA. Add the NHS-ester of the NIR fluorophore and stir the reaction mixture in the dark for 4 hours at room temperature.

  • Conjugation to Targeting Ligand: The remaining carboxylic acid on the linker is activated with a carbodiimide and NHS, then reacted with the amine group of the targeting ligand.

  • Purification: Purify the final product, HQO-NIR-750-T, using reversed-phase HPLC.

  • Characterization: Confirm the identity and purity of the probe by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Characterization of HQO-NIR-750-T

Cell Culture:

  • Culture a receptor-positive cell line (e.g., a human cancer cell line known to overexpress the target receptor) and a receptor-negative control cell line in appropriate media.

Confocal Microscopy:

  • Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Incubate the cells with 5 µM HQO-NIR-750-T in culture medium for 1 hour at 37°C.

  • For blocking experiments, pre-incubate a separate set of cells with a 100-fold excess of the unconjugated targeting ligand for 30 minutes before adding the probe.

  • Wash the cells three times with PBS.

  • Image the cells using a confocal microscope with appropriate laser excitation and emission filters for the NIR fluorophore.

Protocol 3: In Vivo Imaging in a Xenograft Mouse Model

Animal Model:

  • Establish tumor xenografts by subcutaneously injecting receptor-positive cancer cells into the flank of immunocompromised mice. Allow tumors to reach a size of approximately 100-150 mm³.

Imaging Procedure:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Acquire a pre-injection whole-body fluorescence image using an in vivo imaging system (e.g., IVIS Spectrum).

  • Inject 10 nmol of HQO-NIR-750-T in 100 µL of sterile PBS via the tail vein.

  • Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, and 24 hours).

  • For a blocking study, co-inject a separate cohort of mice with the probe and a 50-fold excess of the unconjugated targeting ligand.

  • After the final imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo signal distribution.

Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and a contralateral muscle region.

  • Calculate the average fluorescence intensity for each ROI at each time point.

  • Determine the tumor-to-muscle ratio by dividing the average fluorescence intensity of the tumor ROI by that of the muscle ROI.

Visualizations

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Internalization Internalization Receptor->Internalization Signal_Transduction Signal Transduction (e.g., PI3K/Akt pathway) Receptor->Signal_Transduction HQO-NIR-750-T HQO-NIR-750-T HQO-NIR-750-T->Receptor Binding Endosome Endosome Internalization->Endosome Fluorescence_Signal Fluorescence_Signal Internalization->Fluorescence_Signal Imaging Readout Lysosome Lysosome Endosome->Lysosome experimental_workflow Probe_Synthesis Synthesis and Characterization of HQO-NIR-750-T In_Vitro_Studies In Vitro Validation (Confocal Microscopy, Binding Assays) Probe_Synthesis->In_Vitro_Studies Animal_Model Establish Xenograft Tumor Model In_Vitro_Studies->Animal_Model Probe_Injection Tail Vein Injection of HQO-NIR-750-T Animal_Model->Probe_Injection In_Vivo_Imaging Longitudinal NIR Fluorescence Imaging Probe_Injection->In_Vivo_Imaging Ex_Vivo_Analysis Ex Vivo Organ Imaging and Biodistribution In_Vivo_Imaging->Ex_Vivo_Analysis Data_Analysis Quantification of Tumor-to-Muscle Ratio In_Vivo_Imaging->Data_Analysis logical_relationship Probe HQO-NIR-750-T Scaffold: This compound Reporter: NIR Fluorophore Targeting Moiety: Peptide/Antibody Fragment Function Tumor-Specific In Vivo Imaging Probe:f2->Function Signal Generation Probe:f3->Function Specificity

References

Synthesis of 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of various derivatives of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The procedures outlined herein are intended for researchers and scientists in the field of organic synthesis and pharmaceutical sciences. This document offers a comprehensive guide to the preparation of the core molecule and its subsequent derivatization through O-alkylation and O-acylation, including the versatile Mitsunobu reaction.

The dihydroquinolin-2(1H)-one core is a prevalent motif in numerous biologically active compounds. The introduction of a hydroxyl group at the N-1 position offers a unique handle for further functionalization, opening avenues for the exploration of novel chemical space and the development of new therapeutic agents. This guide provides robust and reproducible methods to facilitate such explorations.

Synthesis of the Core Moiety: this compound

The foundational step in the synthesis of the target derivatives is the preparation of the this compound scaffold. A reliable method for this is the reductive cyclization of a suitable precursor, such as (E)-methyl 2-(2-nitrostyryl)carbamate.

Experimental Protocol: Synthesis of this compound

Materials:

  • (E)-methyl 2-(2-nitrostyryl)carbamate

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A suspension of (E)-methyl 2-(2-nitrostyryl)carbamate (1.0 eq) and iron powder (5.0 eq) in a 2:1 mixture of ethanol and water is prepared in a round-bottom flask.

  • Ammonium chloride (1.5 eq) is added to the suspension.

  • The reaction mixture is heated to reflux and stirred vigorously for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The celite pad is washed with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Derivatization of this compound

The N-hydroxyl group of the core scaffold provides a versatile point for derivatization. The following sections detail protocols for O-alkylation and O-acylation.

O-Alkylation of this compound

Direct O-alkylation of the N-hydroxyl group can be achieved using various alkylating agents under basic conditions.

Experimental Protocol: General Procedure for O-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • The alkyl halide (1.2 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature or heated gently (40-60 °C) for 2-12 hours, with progress monitored by TLC.

  • After completion, the reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 1: O-Alkylation of this compound

EntryAlkylating AgentBaseSolventTime (h)Temperature (°C)Yield (%)
1Methyl IodideK₂CO₃DMF42585
2Ethyl BromideK₂CO₃DMF64082
3Benzyl BromideNaHTHF20 to 2590
4Propargyl BromideK₂CO₃MeCN85078
O-Acylation of this compound

The N-hydroxyl group can be readily acylated using acid chlorides or anhydrides in the presence of a base.

Experimental Protocol: General Procedure for O-Acylation

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or Acid anhydride

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM at 0 °C, the acyl chloride (1.1 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is monitored by TLC. Upon completion, the mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 2: O-Acylation of this compound

EntryAcylating AgentBaseSolventTime (h)Temperature (°C)Yield (%)
1Acetyl ChloridePyridineDCM30 to 2592
2Benzoyl ChloridePyridineDCM40 to 2588
3Acetic AnhydrideEt₃NTHF52595
4Isobutyryl ChloridePyridineDCM30 to 2585
Mitsunobu Reaction for Diverse Functionalization

The Mitsunobu reaction is a powerful tool for the O-alkylation of the N-hydroxyl group with a wide range of alcohols, offering access to a diverse library of derivatives.[1][2][3][4]

Experimental Protocol: Mitsunobu Reaction

Materials:

  • This compound

  • Alcohol (e.g., ethanol, phenol, propargyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C, DEAD or DIAD (1.5 eq) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

  • Reaction progress is monitored by TLC.

  • The solvent is removed under reduced pressure, and the residue is purified directly by column chromatography on silica gel.

Table 3: Mitsunobu Reaction of this compound

EntryAlcoholReagentSolventTime (h)Temperature (°C)Yield (%)
1EthanolDEADTHF160 to 2575
2PhenolDIADTHF240 to 2568
3Propargyl AlcoholDEADTHF180 to 2572
44-Methoxybenzyl alcoholDIADTHF200 to 2570

Visualizing Synthetic Pathways

To aid in the understanding of the synthetic transformations, the following diagrams illustrate the reaction workflows.

Synthesis_of_Core_Molecule start (E)-methyl 2-(2-nitrostyryl)carbamate reagents Fe, NH4Cl EtOH/H2O start->reagents product This compound reagents->product

Caption: Synthesis of the this compound core.

Derivatization_Pathways cluster_alkylation O-Alkylation cluster_acylation O-Acylation cluster_mitsunobu Mitsunobu Reaction start This compound alkylation_reagents R-X, Base (e.g., K2CO3, NaH) start->alkylation_reagents acylation_reagents RCOCl or (RCO)2O Base (e.g., Pyridine) start->acylation_reagents mitsunobu_reagents R-OH, PPh3 DEAD or DIAD start->mitsunobu_reagents alkylation_product 1-Alkoxy-3,4-dihydroquinolin-2(1H)-one alkylation_reagents->alkylation_product acylation_product 1-Acyloxy-3,4-dihydroquinolin-2(1H)-one acylation_reagents->acylation_product mitsunobu_product 1-Alkoxy-3,4-dihydroquinolin-2(1H)-one mitsunobu_reagents->mitsunobu_product

Caption: Derivatization pathways from the core scaffold.

Conclusion

The protocols described in this application note offer a robust foundation for the synthesis and derivatization of this compound. These methods are scalable and amenable to the generation of a diverse library of compounds for further investigation in drug discovery and development programs. The provided data and workflows are intended to streamline the synthetic efforts of researchers in this exciting area of medicinal chemistry.

References

Application Note: Analytical Techniques for the Detection of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-hydroxy-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound that may arise as a metabolite of pharmaceutical compounds containing a quinolinone scaffold or be of interest as a synthetic intermediate in drug discovery. The development of robust and sensitive analytical methods for its detection and quantification is crucial for pharmacokinetic studies, metabolism research, and quality control in drug manufacturing. This document provides detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Recommended Analytical Techniques

The selection of an appropriate analytical technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is suitable for the routine quantification of this compound in relatively clean sample matrices, such as in-process control samples or formulations. It offers a balance of performance and cost-effectiveness.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For the detection of trace amounts of the analyte in complex biological matrices like plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice. Its high sensitivity and selectivity allow for accurate quantification at very low concentrations.

Experimental Protocols

The following protocols are provided as a starting point for method development and must be validated for the specific application.

Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This method utilizes reversed-phase HPLC to separate this compound from other components in the sample. The compound is then detected and quantified by its absorbance of ultraviolet (UV) light.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Sample diluent: 50:50 (v/v) Acetonitrile/Water

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Sample Preparation (for a plasma sample):

  • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of sample diluent.

  • Vortex and transfer to an HPLC vial for analysis.

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-13 min: 90-10% B; 13-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)

Procedure:

  • Prepare a stock solution of the reference standard in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent.

  • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Inject the prepared standards, QC samples, and test samples into the HPLC system.

Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the analyte in the samples from the calibration curve using a linear regression model.

Protocol 2: High-Sensitivity Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: This method combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The analyte is separated on a reversed-phase column, ionized, and then detected by monitoring a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents:

  • Same as for the HPLC-UV method.

Instrumentation:

  • UHPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Sample Preparation:

  • The same protein precipitation protocol as for the HPLC-UV method can be used. For higher sensitivity, a solid-phase extraction (SPE) protocol may be developed.

Chromatographic and Mass Spectrometric Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-4 min: 5-95% B; 4-5 min: 95% B; 5-5.1 min: 95-5% B; 5.1-6 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transition (Hypothetical) Precursor Ion (Q1): 164.1 m/z ([M+H]⁺); Product Ion (Q3): 118.1 m/z; Collision Energy: 15 eV

Note: The MRM transition and collision energy are hypothetical and must be optimized by infusing a standard solution of the analyte into the mass spectrometer.

Procedure and Data Analysis:

  • The procedure and data analysis are similar to the HPLC-UV method, but the peak areas are obtained from the MRM chromatograms.

Quantitative Data Summary

The following table summarizes the typical performance characteristics that can be expected from the described methods. These values are illustrative and should be confirmed during method validation.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (R²) > 0.995> 0.998
Linear Range 0.1 - 50 µg/mL0.1 - 1000 ng/mL
Limit of Detection (LOD) ~30 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mL

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Protein Precipitation or SPE Sample->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection HPLC/UHPLC Injection Reconstitution->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification Technique_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS/MS Analyte This compound HPLC HPLC-UV Analyte->HPLC LCMS LC-MS/MS Analyte->LCMS Cost Lower Cost HPLC->Cost Sensitivity_Low Moderate Sensitivity HPLC->Sensitivity_Low Selectivity_Low Moderate Selectivity HPLC->Selectivity_Low Cost_High Higher Cost LCMS->Cost_High Sensitivity_High High Sensitivity LCMS->Sensitivity_High Selectivity_High High Selectivity LCMS->Selectivity_High

Application Notes and Protocols for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several FDA-approved drugs.[1] This document provides a comprehensive overview of the synthesis, biological activities, and potential applications of this scaffold in drug discovery, with a specific focus on the N-hydroxylated derivative, 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. While specific research on the 1-hydroxy derivative is limited, its identification as an impurity in the manufacturing of the atypical antipsychotic drug Aripiprazole underscores its relevance. These application notes will detail synthetic strategies for the dihydroquinolin-2(1H)-one core, summarize the diverse pharmacological activities of its derivatives, and provide protocols for relevant experimental procedures to guide researchers in exploring the potential of this compound class.

Introduction to the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one moiety is a key pharmacophore found in a variety of pharmacologically active compounds.[1] Its rigid, bicyclic structure provides a versatile template for the design of molecules that can interact with a wide range of biological targets. This has led to the development of drugs with diverse therapeutic applications, including:

  • Antipsychotics: Aripiprazole, a notable example, contains the 3,4-dihydroquinolin-2(1H)-one core and functions as a modulator of dopamine and serotonin receptors.[1]

  • Antidepressants: Derivatives have been investigated for their potential as novel antidepressants.

  • Anticancer Agents: Numerous derivatives have shown promising activity against various cancer cell lines.

  • Cardiovascular Drugs: Cilostazol and carteolol are FDA-approved drugs containing this scaffold used for treating intermittent claudication and glaucoma, respectively.[1]

  • Neuroprotective Agents: The scaffold is being explored for the development of treatments for neurodegenerative diseases like Alzheimer's.

The specific compound, This compound , is a known impurity in the synthesis of Aripiprazole.[2][3] While its independent biological activities are not extensively documented in publicly available literature, its structural relationship to a highly successful drug warrants further investigation into its pharmacological profile.

Synthesis of the 3,4-Dihydroquinolin-2(1H)-one Scaffold

General Synthetic Strategies:

Several synthetic routes to the 3,4-dihydroquinolin-2(1H)-one core have been reported, often involving intramolecular cyclization reactions.

  • Friedel-Crafts Alkylation: A common method involves the intramolecular Friedel-Crafts alkylation of N-phenyl-3-chloropropionamide derivatives.[4]

  • Reductive Cyclization: Another approach is the reductive cyclization of substituted 2-nitrocinnamic acids or related compounds.

  • Catalytic Annulation: More recent methods utilize catalytic annulation of α,β-unsaturated N-arylamides.[1]

Illustrative Experimental Protocol: Synthesis of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone

This protocol, adapted from a patented synthesis, illustrates a common approach to constructing a hydroxylated dihydroquinolinone.[5][6]

Step 1: Synthesis of N-(4-methoxyphenyl)-3-chloropropionamide

  • Dissolve p-anisidine in a suitable solvent such as dichloromethane or dimethylformamide.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add 3-chloropropionyl chloride to the cooled solution.

  • Allow the reaction to proceed for several hours at room temperature.

  • Quench the reaction with water or dilute acid to precipitate the product.

  • Filter, wash, and dry the resulting solid to obtain N-(4-methoxyphenyl)-3-chloropropionamide.

Step 2: Cyclization and Demethylation

  • Mix the N-(4-methoxyphenyl)-3-chloropropionamide with a Lewis acid, such as aluminum chloride, in a high-boiling point solvent like DMSO.

  • Heat the mixture to a high temperature (e.g., 150-220°C) to facilitate both the intramolecular Friedel-Crafts alkylation (cyclization) and the demethylation of the methoxy group to a hydroxyl group.

  • After the reaction is complete, cool the mixture and quench it with a cold, dilute acid solution.

  • The crude product can then be purified by recrystallization from a suitable solvent like ethanol to yield 6-hydroxy-3,4-dihydro-2(1H)-quinolinone.[5]

Note: The synthesis of the 1-hydroxy derivative would likely require a different strategy, potentially involving the cyclization of a precursor with a protected hydroxylamine functionality or post-synthesis N-oxidation.

Biological Activities and Potential Applications

The 3,4-dihydroquinolin-2(1H)-one scaffold has been associated with a wide array of biological activities. The following table summarizes the activities of various derivatives, providing a basis for the potential therapeutic applications of novel analogs like this compound.

Biological ActivityTarget/Mechanism of ActionExample Derivatives and IC50/Activity DataReference(s)
Anticancer Tubulin Polymerization InhibitionN-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (HeLa IC50: 1.34 μM)[7]
VEGFR2 Inhibition6-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives (e.g., compound 4m, GBM cell line IC50: 4.20 μM)[8]
Neuroprotection Acetylcholinesterase (AChE) Inhibition7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives (e.g., DQN7, 88-95% hrAChE inhibition at 10 µM)[9]
Neuronal Nitric Oxide Synthase (nNOS) Inhibition6-substituted thiophene amidine derivatives of 3,4-dihydroquinolin-2(1H)-one (e.g., compound 26, nNOS IC50: 0.58 μM)[7]
Anticonvulsant GABA-A Receptor Binding7-((5-(pentylthio)-1,3,4-oxadiazol-2-yl)methoxy)-3,4-dihydroquinolin-2(1H)-one (GABA-A receptor IC50: 0.12 μM)[10]
Antidiabetic Aldose Reductase (AKR1B1) InhibitionDihydroquinolin-2(1H)-one derivatives (e.g., compound 8a, AKR1B1 IC50: 0.035 μM)[5]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, U87-MG) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to evaluate the potential of a compound to inhibit the AChE enzyme, a key target in Alzheimer's disease therapy.

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and human recombinant AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE solution to initiate the pre-incubation period (e.g., 15 minutes at room temperature).

    • Add the substrate solution (acetylthiocholine iodide) to start the enzymatic reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (enzyme activity without inhibitor). Determine the IC50 value.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound are unknown, the broader class of dihydroquinolinones is known to interact with several key pathways in drug discovery.

Dopamine and Serotonin Receptor Signaling

Aripiprazole, which contains the dihydroquinolinone core, is a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and an antagonist at 5-HT2A receptors. This modulation of neurotransmitter signaling is central to its antipsychotic effects.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor D2_post D2 Receptor Response Cellular Response D2_post->Response 5HT1A 5-HT1A Receptor 5HT1A->Response 5HT2A 5-HT2A Receptor 5HT2A->Response Aripiprazole Aripiprazole Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->5HT1A Partial Agonist Aripiprazole->5HT2A Antagonist Dopamine Dopamine Dopamine->D2_auto Agonist Dopamine->D2_post Agonist Serotonin Serotonin Serotonin->5HT1A Agonist Serotonin->5HT2A Agonist

Caption: Aripiprazole's modulation of dopamine and serotonin receptors.

VEGFR2 Signaling in Angiogenesis

Derivatives of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key player in tumor angiogenesis. Inhibition of VEGFR2 blocks downstream signaling pathways, leading to reduced tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Inhibitor Dihydroquinolinone Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR2 signaling pathway by dihydroquinolinone derivatives.

Conclusion and Future Directions

The 3,4-dihydroquinolin-2(1H)-one scaffold is a highly valuable platform for the development of new therapeutic agents. While the specific biological profile of this compound remains largely unexplored, its presence as an impurity in a major pharmaceutical product suggests that it is a synthetically accessible and stable molecule. Future research should focus on the development of a targeted synthesis for this N-hydroxy derivative and a thorough investigation of its biological activities, particularly in the areas where other dihydroquinolinones have shown promise, such as oncology and neuroscience. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on the exploration of this and other novel derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold.

References

Application Notes and Protocols for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the safe handling, storage, disposal, and potential research applications of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, also known as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one. This compound is a key intermediate in the synthesis of the atypical antipsychotic drug aripiprazole and has shown activity as a monoamine oxidase (MAO) inhibitor.[1][2][3][4]

Safety, Handling, and Disposal

1.1 Hazard Identification and Classification

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and is harmful to aquatic life with long-lasting effects.[5][6] Some safety data sheets also indicate that it can cause skin and eye irritation.[7][8]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin sensitization1H317: May cause an allergic skin reaction
Hazardous to the aquatic environment, long-term hazard3H412: Harmful to aquatic life with long lasting effects

1.2 Personal Protective Equipment (PPE) and Handling Precautions

To ensure safe handling, the following personal protective equipment and precautions are mandatory:

  • Ventilation: Handle in a well-ventilated area. Use of a chemical fume hood is strongly recommended to minimize inhalation of dust.[9]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[9]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.[9][10]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.[5]

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[10]

1.3 Storage

Store in a cool, dry, and well-ventilated area in a tightly sealed container. The recommended storage temperature is between 2°C and 8°C.[11]

1.4 First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[6]

  • If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.[9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

  • If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

1.5 Disposal

Dispose of this chemical and its container at an approved waste disposal facility.[6] Prevent release into the environment.[5] All disposal practices must comply with local, state, and federal regulations.

Physicochemical and Toxicological Data

Table 2: Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
AppearanceWhite to light yellow powder or crystals[11]
Melting Point233-239 °C[11]
SolubilitySoluble in DMSO and Methanol[11]

Table 3: Toxicological Data

TestSpeciesRouteValue
LD50RatOral500.1 mg/kg[11]

Experimental Protocols

3.1 Protocol 1: Intermediate in Aripiprazole Synthesis

This compound is a crucial intermediate in the synthesis of aripiprazole. The general synthetic route involves the alkylation of the hydroxyl group followed by a reaction with 1-(2,3-dichlorophenyl)piperazine.[1]

Experimental Workflow for Aripiprazole Synthesis

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Condensation A 1-hydroxy-3,4-dihydro- quinolin-2(1H)-one C 7-(4-bromobutoxy)-3,4- dihydroquinolin-2(1H)-one A->C K2CO3, water, reflux B 1,4-dibromobutane B->C E Aripiprazole C->E NaI, triethylamine, acetonitrile, reflux D 1-(2,3-dichlorophenyl)piperazine D->E

Caption: Synthetic pathway from this compound to Aripiprazole.

Methodology:

  • Alkylation: A mixture of this compound, potassium carbonate, and 1,4-dibromobutane in water is refluxed for approximately 3 hours.[1]

  • Extraction: The reaction mixture is then extracted with a suitable organic solvent such as dichloromethane.[1]

  • Drying and Evaporation: The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed by evaporation to yield 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.[1]

  • Condensation: The resulting intermediate is suspended in acetonitrile with sodium iodide and refluxed. Triethylamine and 1-(2,3-dichlorophenyl)piperazine are added, and the mixture is refluxed for an additional 3 hours.[1]

  • Purification: The final product, aripiprazole, is purified by recrystallization from ethanol.[1]

3.2 Protocol 2: Monoamine Oxidase (MAO) Inhibition Assay

Derivatives of this compound have been identified as potent inhibitors of monoamine oxidase B (MAO-B), suggesting a potential therapeutic role in conditions like Parkinson's disease.[6][9] The following is a general protocol for assessing the MAO inhibitory activity of this compound, based on commercially available fluorometric assay kits.

Experimental Workflow for MAO Inhibition Assay

G A Prepare Reagents: - MAO Enzyme (A or B) - Assay Buffer - Substrate (e.g., Tyramine) - Test Compound - Inhibitor Control B Add Test Compound and MAO Enzyme to Plate A->B C Incubate to allow inhibitor-enzyme interaction B->C D Add Substrate Solution C->D E Measure Fluorescence (Ex/Em = 535/587 nm) D->E F Calculate % Inhibition E->F

Caption: General workflow for a fluorometric monoamine oxidase (MAO) inhibition assay.

Methodology:

  • Reagent Preparation: Prepare working solutions of the MAO-A or MAO-B enzyme, assay buffer, substrate (e.g., tyramine), and the test compound (this compound) at various concentrations. A known MAO inhibitor (e.g., clorgyline for MAO-A) should be used as a positive control.[7][10]

  • Enzyme and Inhibitor Incubation: In a 96-well black plate, add the test compound or control inhibitor to the appropriate wells. Then, add the diluted MAO enzyme solution to each well. Incubate for approximately 10 minutes at 25°C to allow for the interaction between the enzyme and the inhibitor.[7][10]

  • Substrate Addition: Prepare a substrate solution containing the MAO substrate and a developer that detects the production of hydrogen peroxide, a byproduct of the MAO reaction. Add this solution to each well to initiate the enzymatic reaction.[10]

  • Fluorometric Measurement: Immediately begin measuring the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm at 25°C for 10-30 minutes.[10]

  • Data Analysis: Determine the rate of reaction from the linear portion of the fluorescence versus time plot. Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway

Monoamine Oxidase and Neurotransmitter Metabolism

Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, dopamine, and norepinephrine. By inhibiting MAO, the levels of these neurotransmitters in the brain can be increased, which is the mechanism of action for many antidepressant and anti-Parkinsonian drugs.

Diagram of MAO's Role in Neurotransmitter Metabolism

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft NT Monoamine Neurotransmitters (Dopamine, Serotonin, etc.) MAO Monoamine Oxidase (MAO) NT->MAO Oxidative Deamination NT_synapse Increased Neurotransmitter Availability Metabolites Inactive Metabolites MAO->Metabolites Inhibitor 1-hydroxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->MAO Inhibition

Caption: Inhibition of MAO by this compound leads to increased neurotransmitter levels.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one is not well-documented in publicly available scientific literature. The following guide is based on a chemically plausible synthetic route derived from established reactions for analogous compounds. The protocols and troubleshooting advice are provided as a general guide and may require optimization for this specific target molecule.

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of this compound.

Plausible Synthetic Pathway

A feasible synthetic route to this compound can be envisioned as a multi-step process starting from 2-nitrobenzaldehyde. This pathway involves the formation of a carbon-carbon bond to construct the propanoic acid side chain, followed by a reductive cyclization to form the N-hydroxy lactam ring.

Synthetic_Pathway A 2-Nitrobenzaldehyde B Ethyl (E)-3-(2-nitrophenyl)acrylate A->B Step 1: Wittig Reaction C (E)-3-(2-Nitrophenyl)acrylic acid B->C Step 2: Hydrolysis D 3-(2-Nitrophenyl)propanoic acid C->D Step 3: Hydrogenation E 3-(2-Hydroxylaminophenyl)propanoic acid D->E Step 4: Selective Reduction F This compound E->F Step 5: Cyclization

Caption: Plausible synthetic pathway for this compound.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of the this compound backbone?

A common and commercially available starting material is 2-nitrobenzaldehyde. This allows for the introduction of the necessary nitrogen and aromatic core, with the nitro group serving as a precursor to the N-hydroxy functionality.

Q2: What are the key steps in the proposed synthesis?

The synthesis can be broken down into five key stages:

  • Wittig Reaction: To extend the carbon chain and form an acrylate derivative.

  • Ester Hydrolysis: To convert the acrylate ester to the corresponding carboxylic acid.

  • Alkene Hydrogenation: To reduce the carbon-carbon double bond and form the propanoic acid side chain.

  • Selective Nitro Reduction: To convert the nitro group to a hydroxylamine. This is a critical step, as over-reduction will lead to the corresponding amine.

  • Intramolecular Cyclization: To form the final N-hydroxy lactam ring.

Q3: Why is the selective reduction of the nitro group so important?

The selective reduction of the nitro group to a hydroxylamine is crucial because the hydroxylamine nitrogen is the nucleophile that attacks the carboxylic acid to form the desired N-hydroxy lactam. If the nitro group is fully reduced to an amine, the subsequent cyclization would yield the corresponding lactam (3,4-dihydroquinolin-2(1H)-one) instead of the target N-hydroxy compound.

Q4: What are some common challenges in the final cyclization step?

The intramolecular cyclization of an amino acid to a lactam can be challenging. Potential issues include:

  • Low reactivity: The nucleophilicity of the hydroxylamine and the electrophilicity of the carboxylic acid may not be optimal for spontaneous cyclization.

  • Side reactions: At high temperatures, side reactions such as polymerization or degradation may occur.

  • Equilibrium: The cyclization may be a reversible process, and the equilibrium may not favor the product. The removal of water can help drive the reaction towards the product.

Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield or Reaction Failure Step Identify Reaction Step Start->Step Wittig Step 1: Wittig Reaction Step->Wittig Step 1 Hydrolysis Step 2: Hydrolysis Step->Hydrolysis Step 2 Hydrogenation Step 3: Hydrogenation Step->Hydrogenation Step 3 Reduction Step 4: Selective Reduction Step->Reduction Step 4 Cyclization Step 5: Cyclization Step->Cyclization Step 5 Wittig_Prob Problem: Low ylide formation or unstable ylide. Solution: Use fresh, dry solvent; add base to phosphonium salt at low temp.; consider Schlosser modification for stereoselectivity. Wittig->Wittig_Prob Hydrolysis_Prob Problem: Incomplete hydrolysis. Solution: Increase reaction time or temperature; use a stronger base (e.g., LiOH). Hydrolysis->Hydrolysis_Prob Hydrogenation_Prob Problem: Incomplete reduction of C=C bond. Solution: Increase H2 pressure; check catalyst activity (use fresh catalyst). Hydrogenation->Hydrogenation_Prob Reduction_Prob Problem: Over-reduction to amine. Solution: Carefully control reaction temperature; use milder reducing agents (e.g., Zn/NH4Cl); monitor reaction closely by TLC. Reduction->Reduction_Prob Cyclization_Prob Problem: Low cyclization efficiency. Solution: Use a coupling agent (e.g., EDC, DCC); remove water (Dean-Stark); screen different solvents and temperatures. Cyclization->Cyclization_Prob

Caption: A troubleshooting workflow for the synthesis of this compound.

Problem Possible Cause Suggested Solution
Step 1 (Wittig): Low yield of acrylate Poor ylide formation due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Unstable ylide.Generate the ylide at low temperatures (0 °C or below) and use it immediately.
Steric hindrance with the aldehyde.This is less likely with 2-nitrobenzaldehyde but consider using a more reactive phosphonate ylide (Horner-Wadsworth-Emmons reaction).
Step 2 (Hydrolysis): Incomplete reaction Insufficient base or reaction time.Increase the equivalents of base (e.g., NaOH or LiOH) and prolong the reaction time. Monitor by TLC.
Step 3 (Hydrogenation): Alkene starting material remains Inactive catalyst.Use fresh palladium on carbon (Pd/C) catalyst.
Insufficient hydrogen pressure.Increase the pressure of the hydrogen gas.
Step 4 (Selective Reduction): Formation of amine byproduct Over-reduction of the nitro group.Carefully control the reaction temperature, as the reaction can be exothermic. Add the reducing agent portion-wise. Use a milder system like zinc dust with ammonium chloride.[1][2]
Reaction time is too long.Monitor the reaction closely using TLC to determine the optimal reaction time.
Step 5 (Cyclization): Low yield of N-hydroxy lactam Poor reactivity of the carboxylic acid and hydroxylamine.Activate the carboxylic acid using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide).
Reversible reaction.Use a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.
Polymerization or side reactions.Run the reaction at a lower temperature for a longer period.
General: Difficulty in purification Triphenylphosphine oxide from Wittig reaction.Triphenylphosphine oxide can be difficult to remove by standard chromatography. It can sometimes be precipitated from a non-polar solvent or removed by conversion to a water-soluble phosphonium salt.
Product instability.N-hydroxy lactams can be sensitive to heat and strong acids or bases. Use mild purification techniques like flash chromatography with a neutral solvent system.

Experimental Protocols

Step 1: Wittig Reaction to form Ethyl (E)-3-(2-nitrophenyl)acrylate

This protocol is adapted from standard Wittig reaction procedures.[3][4]

  • To a stirred suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF, add a strong base such as sodium hydride (1.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour to form the ylide.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-nitrobenzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the acrylate.

Step 2: Hydrolysis to (E)-3-(2-Nitrophenyl)acrylic acid

  • Dissolve the ethyl (E)-3-(2-nitrophenyl)acrylate (1.0 eq) in a mixture of THF and water.

  • Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-12 hours until TLC indicates complete consumption of the starting material.

  • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 3: Hydrogenation to 3-(2-Nitrophenyl)propanoic acid

  • Dissolve the (E)-3-(2-nitrophenyl)acrylic acid (1.0 eq) in methanol or ethyl acetate.

  • Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenate the mixture in a Parr hydrogenator or using a hydrogen balloon at a pressure of 1-4 atm for 12-24 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the propanoic acid derivative.

Step 4: Selective Reduction to 3-(2-Hydroxylaminophenyl)propanoic acid

This protocol is based on the selective reduction of nitroarenes using zinc dust.[1][2]

  • Dissolve 3-(2-nitrophenyl)propanoic acid (1.0 eq) in a mixture of ethanol and water.

  • Add ammonium chloride (4.0-5.0 eq) and cool the mixture to 0-10 °C.

  • Add zinc dust (3.0-4.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material and the formation of the hydroxylamine.

  • Filter the reaction mixture to remove excess zinc and inorganic salts.

  • Concentrate the filtrate to a smaller volume and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and use the crude product directly in the next step.

Step 5: Intramolecular Cyclization to this compound

This protocol is adapted from general procedures for lactam formation from amino acids.[5]

  • Dissolve the crude 3-(2-hydroxylaminophenyl)propanoic acid (1.0 eq) in a suitable solvent such as toluene or dichloromethane.

  • Add a coupling agent like EDC (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature for 12-24 hours, or gently heat if necessary, while monitoring by TLC.

  • Wash the reaction mixture with dilute acid (e.g., 1 M HCl) and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the final this compound.

Quantitative Data Summary

Step Reactant Reagent Solvent Temp. Time Typical Yield
1 2-Nitrobenzaldehyde(Carbethoxymethyl)triphenylphosphonium bromide, NaHTHF0 °C to RT12-24 h70-90%
2 Ethyl (E)-3-(2-nitrophenyl)acrylateLiOHTHF/H₂ORT4-12 h>90%
3 (E)-3-(2-Nitrophenyl)acrylic acidH₂, 10% Pd/CMethanolRT12-24 h>95%
4 3-(2-Nitrophenyl)propanoic acidZn dust, NH₄ClEthanol/H₂O0 °C to RT1-3 h60-85%
5 3-(2-Hydroxylaminophenyl)propanoic acidEDC, DMAPTolueneRT to 40 °C12-24 h50-70%

References

troubleshooting 1-hydroxy-3,4-dihydroquinolin-2(1H)-one experimental artifacts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and spectroscopic properties of this compound?

A1: The expected properties are summarized in the table below. These values can be used to confirm the identity and purity of the synthesized compound.

PropertyValue
Molecular FormulaC₉H₉NO₂
Molecular Weight163.17 g/mol
AppearanceOff-white to white solid
Melting Point233-237 °C[1]
¹H NMR Spectral data can vary based on the solvent used. It is crucial to be aware of residual solvent peaks which can interfere with the analysis.[2][3][4][5][6]
¹³C NMR Similar to ¹H NMR, solvent peaks can be a source of confusion.[2][5]
Mass Spec (EI) Expected molecular ion peak (M⁺) at m/z 163. Fragmentation patterns can help in structure elucidation.

Q2: What is a common synthetic route for a hydroxylated dihydroquinolinone?

A2: A frequently employed method for synthesizing hydroxylated dihydroquinolinones is the intramolecular Friedel-Crafts cyclization of a substituted N-phenylpropionamide. For instance, N-(3-hydroxyphenyl)-3-chloropropionamide can be cyclized using a Lewis acid catalyst like aluminum chloride. However, this method can lead to the formation of isomeric byproducts.[7][8]

Troubleshooting Guides

Synthesis

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields in the synthesis of dihydroquinolinones can stem from several factors. Here are some common issues and how to address them:

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal Reagent Stoichiometry Ensure the accurate measurement of all reagents. The molar ratio of the catalyst to the starting material is particularly critical in Friedel-Crafts type reactions.
Moisture in Reaction Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
Side Reactions The formation of isomeric byproducts is a common issue, especially in Friedel-Crafts reactions with multiple possible cyclization sites.[7][8] Consider alternative synthetic strategies that offer better regioselectivity if this is a persistent problem.

Q4: I am observing an unexpected side product in my reaction mixture. How can I identify and minimize it?

A4: The most common side products in the synthesis of hydroxylated dihydroquinolinones are positional isomers.[7][8]

  • Identification : Careful analysis of ¹H and ¹³C NMR spectra is the primary method for identifying isomers. The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns. Mass spectrometry can confirm that the side product has the same mass as the desired product.

  • Minimization :

    • Reaction Conditions : Modifying the reaction temperature or the choice of Lewis acid can sometimes favor the formation of the desired isomer.

    • Purification : Isomers can often be separated by column chromatography. Experiment with different solvent systems to achieve optimal separation. Recrystallization can also be an effective purification method.[8]

Analytical & Spectroscopic Artifacts

Q5: My ¹H NMR spectrum shows unexpected peaks. How can I determine if they are impurities or experimental artifacts?

A5: Unexpected peaks in an NMR spectrum can be confusing. Here is a systematic way to approach their identification:

  • Check for Common Solvent Impurities : Residual solvents from the reaction or purification steps are a frequent source of extra peaks. Consult reference tables for the chemical shifts of common laboratory solvents in your deuterated NMR solvent.[2][3][4][5][6]

  • Water Peak : The chemical shift of water is highly variable and depends on the solvent, temperature, and concentration.[4]

  • Starting Materials : Compare the spectrum to the NMR of your starting materials to see if any unreacted reagents remain.

  • Isomeric Byproducts : As mentioned in Q4, isomers are a likely impurity. Look for aromatic signals with different splitting patterns than your expected product.

  • Degradation : The compound may be unstable under certain conditions. Consider the possibility of degradation products if the sample has been stored for a long time or exposed to light or air.

Q6: My mass spectrum does not show the expected molecular ion peak or has unusual fragments. What could be the issue?

A6: Issues with mass spectrometry results can arise from the compound's stability or the ionization method used.

Potential IssueExplanation & Solution
No Molecular Ion Peak The molecular ion may be unstable and fragment immediately upon ionization. This is more common with electron impact (EI) ionization. Try a softer ionization technique like chemical ionization (CI) or electrospray ionization (ESI).
Unexpected Fragmentation The fragmentation pattern is a roadmap to the molecule's structure. Unexpected fragments could indicate the presence of an impurity or a rearranged product. Analyze the mass differences between the major fragments to deduce the neutral losses and see if they correspond to logical parts of your expected structure or a potential byproduct.[9]
Isotope Peaks If your starting materials or reagents contain elements with characteristic isotopic distributions (e.g., chlorine or bromine), you will see corresponding isotope peaks for fragments containing these atoms.

Experimental Protocols

General Synthesis Protocol for a Hydroxylated Dihydroquinolinone (Illustrative)

This protocol is a general representation and may require optimization for this compound.

  • Reaction Setup : To a flame-dried, three-necked flask equipped with a magnetic stirrer, add the starting N-(hydroxyphenyl)-chloropropionamide and a suitable anhydrous solvent (e.g., nitrobenzene or dichloroethane).

  • Catalyst Addition : Cool the mixture in an ice bath and slowly add aluminum chloride (AlCl₃) portion-wise, ensuring the temperature remains low.

  • Reaction : After the addition is complete, slowly warm the reaction to the desired temperature (e.g., 140-170°C) and stir for the required time, monitoring by TLC.[8]

  • Workup : Cool the reaction mixture and carefully quench by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Extraction : Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

Visualizations

experimental_workflow General Experimental Workflow for Dihydroquinolinone Synthesis reagents 1. Reagents & Solvent reaction 2. Reaction with Catalyst reagents->reaction workup 3. Quenching & Extraction reaction->workup purification 4. Purification (Chromatography/Recrystallization) workup->purification analysis 5. Analysis (NMR, MS) purification->analysis

Caption: General workflow for dihydroquinolinone synthesis.

troubleshooting_pathway Troubleshooting Pathway for Unexpected Results start Unexpected Experimental Result check_purity Check Purity (TLC, NMR) start->check_purity low_yield Low Yield Issue check_purity->low_yield Clean but low yield impurity Impurity Detected check_purity->impurity Impure optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) low_yield->optimize_reaction improve_purification Improve Purification Method impurity->improve_purification characterize_impurity Characterize Impurity (NMR, MS) impurity->characterize_impurity is_isomer Is it an isomer? characterize_impurity->is_isomer is_starting_material Is it starting material? characterize_impurity->is_starting_material modify_synthesis Modify Synthetic Route is_isomer->modify_synthesis is_starting_material->optimize_reaction

Caption: Decision tree for troubleshooting experimental issues.

References

Technical Support Center: Optimizing Reaction Conditions for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. The information is presented in a clear question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for preparing this compound?

A1: A prevalent and effective method is the reductive cyclization of a suitable precursor, such as 3-(2-nitrophenyl)propanoic acid or its ester derivatives. This multi-step process typically involves the reduction of the nitro group to a hydroxylamine, which then undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the desired N-hydroxy lactam ring.

Q2: How do I choose the appropriate starting material?

A2: The selection of the starting material is crucial for a successful synthesis. 3-(2-nitrophenyl)propanoic acid is a common choice. Alternatively, using an ester form, such as methyl or ethyl 3-(2-nitrophenyl)propanoate, can sometimes improve solubility in organic solvents and may influence the reaction rate and yield. The choice may depend on the specific reducing agent and reaction conditions you plan to employ.

Q3: What are the most critical parameters to control during the reaction?

A3: The most critical parameters to optimize are the choice of reducing agent, reaction temperature, solvent, and pH. The reduction of a nitro group to a hydroxylamine is a delicate step, as over-reduction to the corresponding amine is a common side reaction. Temperature control is essential to prevent side reactions and decomposition of the thermally sensitive hydroxylamine intermediate.

Q4: Which analytical techniques are recommended for monitoring the reaction progress?

A4: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on reaction conversion and the formation of byproducts. For structural confirmation of the final product and any isolated intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

  • Question: My reaction shows complete consumption of the starting material, but I am getting a very low yield of this compound. What could be the problem?

  • Answer: This issue often points to several potential problems:

    • Over-reduction: The hydroxylamine intermediate is being further reduced to 3-amino-3,4-dihydroquinolin-2(1H)-one or other related amine byproducts. Try using a milder reducing agent or decreasing the reaction temperature.

    • Decomposition of Intermediate: The hydroxylamine intermediate can be unstable. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the temperature is carefully controlled.

    • Incorrect Workup Procedure: The product may be sensitive to pH or air oxidation during workup. A carefully planned extraction and purification strategy is essential. Consider a workup at lower temperatures and avoid strongly acidic or basic conditions if possible.

Issue 2: Formation of Multiple Products (Side Reactions)

  • Question: My TLC and NMR analysis indicate the presence of several side products in my crude reaction mixture. How can I improve the selectivity of the reaction?

  • Answer: The formation of multiple products is a common challenge. Consider the following adjustments:

    • Choice of Reducing Agent: The choice of reducing agent is paramount for the selective reduction of the nitro group to a hydroxylamine. Agents like zinc dust in the presence of ammonium chloride are often used for this transformation. Catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) can also be effective but requires careful optimization of reaction time and hydrogen pressure.

    • Control of pH: The pH of the reaction medium can significantly influence the reaction pathway. For reductions with metals like zinc, maintaining a near-neutral pH with a buffer (e.g., NH4Cl) is often crucial to favor hydroxylamine formation.

    • Reaction Concentration: Running the reaction at a lower concentration (high dilution) can sometimes disfavor intermolecular side reactions, such as dimerization.

Issue 3: Difficulty in Purifying the Final Product

  • Question: I am struggling to purify this compound from the reaction byproducts. What purification methods are recommended?

  • Answer: Purification can be challenging due to the polarity of the N-hydroxy group.

    • Column Chromatography: Silica gel column chromatography is the most common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective.

    • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent method for purification. Experiment with different solvents and solvent mixtures to find the optimal conditions.

    • Acid-Base Extraction: The weakly acidic nature of the N-hydroxy group might allow for selective extraction into a mild aqueous base, followed by re-acidification and extraction into an organic solvent. However, the stability of the product under these conditions must be verified.

Data Presentation

Table 1: Comparison of General Conditions for Reductive Cyclization

ParameterCondition A (Metal/Acid)Condition B (Catalytic Hydrogenation)Condition C (Transfer Hydrogenation)
Precursor 3-(2-nitrophenyl)propanoic acidMethyl 3-(2-nitrophenyl)propanoate3-(2-nitrophenyl)propanoic acid
Reducing Agent Zn dustH₂ (gas)Cyclohexene or HCOOH/NEt₃
Catalyst/Additive NH₄Cl (aq.)Pd/C (5%) or PtO₂Pd/C (10%)
Solvent Ethanol/WaterMethanol or Ethyl AcetateEthanol
Temperature 25 - 60 °C25 °C (Room Temperature)60 - 80 °C (Reflux)
Pressure Atmospheric1 - 4 atmAtmospheric
Typical Yield Moderate to GoodGood to ExcellentModerate to Good
Key Considerations Good control of pH is critical.Risk of over-reduction to amine.Safer than using H₂ gas.

Experimental Protocols

Representative Protocol: Reductive Cyclization using Zinc Dust

This protocol is a representative method and may require optimization for specific laboratory conditions and substrate scales.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-(2-nitrophenyl)propanoic acid (1 equivalent).

    • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

    • To this solution, add ammonium chloride (4-5 equivalents).

  • Reaction Execution:

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add zinc dust (3-4 equivalents) portion-wise over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup:

    • Filter the reaction mixture through a pad of celite to remove the excess zinc and inorganic salts. Wash the celite pad with ethanol.

    • Combine the filtrates and remove the ethanol under reduced pressure.

    • To the remaining aqueous solution, add ethyl acetate and adjust the pH to ~5-6 with dilute HCl.

    • Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford pure this compound.

Mandatory Visualization

G cluster_start Starting Material Preparation cluster_reaction Reductive Cyclization cluster_end Product Isolation Start 3-(2-Nitrophenyl)propanoic Acid Reduction Selective Reduction (e.g., Zn/NH4Cl) Start->Reduction Solvent, Additive Intermediate Hydroxylamine Intermediate (Unstable) Reduction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Workup Workup (Filtration, Extraction) Cyclization->Workup Purification Purification (Chromatography) Workup->Purification Product 1-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Purification->Product

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Start Low Yield or Impure Product Check_SM Starting Material Consumed? Start->Check_SM Incomplete_Reaction Incomplete Reaction Check_SM->Incomplete_Reaction No Check_Byproducts Side Products Detected? Check_SM->Check_Byproducts Yes Optimize_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Optimize_Time_Temp Over_Reduction Over-Reduction to Amine Check_Byproducts->Over_Reduction Yes, Amine Detected Decomposition Decomposition Products Check_Byproducts->Decomposition Yes, Unidentified Purification_Issue Purification Difficulty Check_Byproducts->Purification_Issue No, but hard to separate Milder_Reducer Use Milder Reducing Agent or Lower Temperature Over_Reduction->Milder_Reducer Inert_Atmosphere Ensure Inert Atmosphere & Strict Temp Control Decomposition->Inert_Atmosphere Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chroma

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Purification of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound?

A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the compound.

Q2: What are the potential impurities I might encounter?

A2: Potential impurities can include starting materials from the synthesis, isomeric byproducts, and degradation products. Since this compound is a known impurity of the drug Aripiprazole, other synthesis-related impurities may also be present.

Q3: How can I assess the purity of my compound after purification?

A3: Purity can be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) can confirm the identity and structural integrity of the purified compound.

Troubleshooting Guides

Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a specific solvent at different temperatures.

Experimental Protocol: Recrystallization

  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, methanol, water, ethyl acetate, or mixtures like methanol-water) to find a solvent that dissolves the compound when hot but in which it is sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound to completely dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dissolved compound should crystallize out. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization Issues

IssuePossible CauseSuggested Solution
Compound does not dissolve Insufficient solvent or inappropriate solvent.Add more hot solvent in small increments. If the compound still does not dissolve, the solvent is likely unsuitable.
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Seeding the solution with a pure crystal of the compound or scratching the inside of the flask with a glass rod can also induce crystallization.
Oiling out (formation of a liquid layer instead of crystals) The compound's melting point is lower than the boiling point of the solvent; the cooling rate is too fast.Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Allow the solution to cool more slowly.
Low recovery of purified compound The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of cold solvent for washing the crystals. Ensure the filtration apparatus is pre-warmed during hot filtration.

Workflow for Recrystallization

G cluster_0 Recrystallization Process Crude Compound Crude Compound Dissolve in\nHot Solvent Dissolve in Hot Solvent Crude Compound->Dissolve in\nHot Solvent Hot Filtration\n(Optional) Hot Filtration (Optional) Dissolve in\nHot Solvent->Hot Filtration\n(Optional) Slow Cooling &\nCrystallization Slow Cooling & Crystallization Dissolve in\nHot Solvent->Slow Cooling &\nCrystallization If no insoluble impurities Hot Filtration\n(Optional)->Slow Cooling &\nCrystallization Vacuum Filtration Vacuum Filtration Slow Cooling &\nCrystallization->Vacuum Filtration Wash with\nCold Solvent Wash with Cold Solvent Vacuum Filtration->Wash with\nCold Solvent Dry Crystals Dry Crystals Wash with\nCold Solvent->Dry Crystals Pure Crystals Pure Crystals Dry Crystals->Pure Crystals G cluster_1 Column Chromatography Process Crude Compound Crude Compound Select Eluent\n(via TLC) Select Eluent (via TLC) Crude Compound->Select Eluent\n(via TLC) Pack Column with\nSilica Gel Pack Column with Silica Gel Select Eluent\n(via TLC)->Pack Column with\nSilica Gel Load Sample Load Sample Pack Column with\nSilica Gel->Load Sample Elute with Solvent\n& Collect Fractions Elute with Solvent & Collect Fractions Load Sample->Elute with Solvent\n& Collect Fractions Analyze Fractions\n(via TLC) Analyze Fractions (via TLC) Elute with Solvent\n& Collect Fractions->Analyze Fractions\n(via TLC) Combine Pure Fractions Combine Pure Fractions Analyze Fractions\n(via TLC)->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Compound Pure Compound Evaporate Solvent->Pure Compound

Technical Support Center: 1-hydroxy-3,4-dihydroquinolin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with experiments involving 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and its derivatives.

Troubleshooting Guide

Problem 1: Low Yield in Synthesis

Low or no yield of the desired product is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). An example of reaction monitoring is provided in the experimental protocols section. If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Suboptimal Reaction Temperature For Friedel-Crafts type reactions, the temperature is critical. High temperatures can lead to decomposition or side product formation, while low temperatures may result in an incomplete reaction.[1] Ensure precise temperature control and consider a temperature screen to find the optimal conditions for your specific substrate.
Carbocation Rearrangements In Friedel-Crafts alkylations, carbocation rearrangements can lead to a mixture of products and reduce the yield of the desired isomer. Using milder Lewis acids or conducting the reaction at lower temperatures can sometimes minimize rearrangements.[2][3]
Deactivated Starting Material Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. Strongly deactivating groups on the starting material can significantly hinder the reaction.[3] If your substrate is highly deactivated, consider alternative synthetic routes that do not rely on electrophilic aromatic substitution.
Moisture Contamination Lewis acids used in Friedel-Crafts reactions (e.g., AlCl₃) are extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product Degradation during Workup The N-hydroxy lactam functionality may be sensitive to strongly acidic or basic conditions during aqueous workup. Use mild workup procedures, such as washing with saturated sodium bicarbonate solution and brine. The stability of β-lactam rings, which are also cyclic amides, is known to be pH-dependent.[4][5]

Problem 2: Formation of Isomeric Byproducts

A major challenge in the synthesis of substituted dihydroquinolinones is the formation of constitutional isomers.

Potential CauseRecommended Solution
Lack of Regiocontrol in Friedel-Crafts Reaction Intramolecular Friedel-Crafts cyclization of substituted N-phenylpropanamides can lead to a mixture of isomers (e.g., 5-hydroxy and 7-hydroxy). To improve regioselectivity, consider using a starting material with a protecting group or a strongly directing group that favors the formation of the desired isomer.
Difficult Separation of Isomers Positional isomers can have very similar polarities, making them difficult to separate by standard column chromatography.[6]
Optimize Chromatography: Use a longer column, a shallower solvent gradient, or a different stationary phase (e.g., phenyl-functionalized silica).[6] Preparative HPLC or centrifugal partition chromatography (CPC) can also be effective for separating challenging isomers.[7][8]
Recrystallization: If a suitable solvent system can be found, fractional recrystallization can be a powerful technique for separating isomers.

Frequently Asked Questions (FAQs)

Synthesis & Purification

Q1: What is the most common synthetic route for the dihydroquinolin-2-one core and what are its main drawbacks?

A1: The intramolecular Friedel-Crafts cyclization of an N-aryl-3-chloropropionamide is a foundational method. However, this reaction often yields a mixture of constitutional isomers, which can be challenging to separate.[9]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. A co-spot of the starting material and the reaction mixture can help to confirm the identity of the spots.

Q3: My purification by column chromatography is not giving me a pure product. What can I do?

A3: If you are struggling to separate your desired product from impurities or isomers, consider the following:

  • Optimize your solvent system: Run a series of TLCs with different solvent systems to find the one that gives the best separation.

  • Try a different stationary phase: If silica gel is not effective, consider alumina or a reverse-phase C18 silica.

  • Use flash chromatography: This technique uses pressure to force the solvent through the column, which can improve resolution.[10]

  • Consider recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a very effective purification method.

Characterization

Q4: What are the expected ¹H NMR signals for this compound?

  • Aromatic protons: 6.8-7.5 ppm (multiplets)

  • -CH₂-CH₂- protons: 2.5-3.0 ppm (triplets)

  • N-OH proton: A broad singlet, the chemical shift of which would be highly dependent on concentration and solvent.

Q5: What are the key features to look for in the ¹³C NMR spectrum?

A5: Key signals would include:

  • Carbonyl carbon (C=O): ~170 ppm

  • Aromatic carbons: 115-140 ppm

  • Aliphatic carbons (-CH₂-CH₂-): 20-40 ppm

Q6: How can mass spectrometry help in characterizing my product?

A6: Mass spectrometry will provide the molecular weight of your compound. The fragmentation pattern can also give structural information. For this compound (MW = 163.17), you would look for the molecular ion peak (M⁺) at m/z = 163. Common fragmentation patterns for amides include cleavage of the bonds adjacent to the carbonyl group.[11]

Stability & Handling

Q7: How stable is this compound?

A7: N-hydroxy lactams can be susceptible to degradation, particularly under harsh pH conditions or in the presence of strong reducing or oxidizing agents. It is recommended to store the compound in a cool, dry place, protected from light. The stability of the related β-lactam ring is known to be influenced by pH, temperature, and the presence of metal ions.[4][5]

Q8: What are the recommended storage conditions?

A8: Store in a tightly sealed container in a refrigerator, under an inert atmosphere if possible.

Experimental Protocols

Protocol 1: Synthesis of a Dihydroquinolin-2-one Core via Intramolecular Friedel-Crafts Cyclization (Illustrative Example)

This protocol is an illustrative example for the synthesis of a dihydroquinolin-2-one core and should be adapted for the specific synthesis of this compound.

  • Preparation of the Precursor: Synthesize the appropriate N-substituted-3-chloropropionamide from the corresponding aniline derivative and 3-chloropropionyl chloride.

  • Cyclization Reaction:

    • To a flame-dried, three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser under a nitrogen atmosphere, add the N-substituted-3-chloropropionamide.

    • Slowly add 5 equivalents of anhydrous aluminum chloride (AlCl₃) in portions.

    • Heat the reaction mixture to 130-140°C with stirring. The mixture will become a melt.

    • Maintain the temperature and stir for 2-3 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by slowly adding crushed ice, followed by cold dilute hydrochloric acid.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the solid with water and then with a small amount of cold ethanol.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (Aniline derivative, 3-chloropropionyl chloride) precursor N-aryl-3-chloropropionamide Synthesis start->precursor cyclization Intramolecular Friedel-Crafts Cyclization (AlCl3, heat) precursor->cyclization quench Quench Reaction (Ice, HCl) cyclization->quench filtration Filtration quench->filtration purification Purification (Recrystallization or Column Chromatography) filtration->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Pure Product analysis->end

Caption: General experimental workflow for the synthesis of a dihydroquinolin-2-one core.

logical_relationship cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Low Yield or Impure Product incomplete_rxn Incomplete Reaction issue->incomplete_rxn side_reactions Side Reactions (e.g., Isomer Formation) issue->side_reactions degradation Product Degradation issue->degradation purification_issue Inefficient Purification issue->purification_issue monitor_rxn Monitor Reaction (TLC) incomplete_rxn->monitor_rxn optimize_cond Optimize Conditions (Temp., Reagents) side_reactions->optimize_cond modify_route Modify Synthetic Route side_reactions->modify_route mild_workup Use Mild Workup degradation->mild_workup optimize_purification Optimize Purification (Chromatography, Recrystallization) purification_issue->optimize_purification

Caption: Troubleshooting logic for common issues in dihydroquinolin-2-one synthesis.

drug_development_pathway start Simple Starting Materials intermediate 1-hydroxy-3,4-dihydro- quinolin-2(1H)-one (Key Intermediate) start->intermediate modification Further Synthetic Modifications intermediate->modification api Active Pharmaceutical Ingredient (API) (e.g., Aripiprazole analog) modification->api

Caption: Role of this compound in a drug development pathway.

References

how to increase the solubility of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide

Issue: Poor Dissolution in Aqueous Media

When experiments require aqueous solutions of this compound, researchers may encounter difficulties in achieving the desired concentration due to its limited water solubility.

Possible Causes and Solutions:

  • pH of the Medium: The solubility of this compound is pH-dependent, with higher solubility observed in acidic conditions.

    • Solution: Adjusting the pH of the aqueous medium to a lower value (e.g., pH 1.2 to 4.0) can significantly enhance solubility. For instance, the solubility of structurally similar quinolinone derivatives is markedly higher in acidic buffers compared to neutral or alkaline conditions.[1][2][3]

  • Particle Size: Larger crystalline particles have a smaller surface area-to-volume ratio, which can limit the rate of dissolution.

    • Solution: Employ particle size reduction techniques such as micronization or nanosuspension to increase the surface area and improve the dissolution rate.[4][5][6]

  • Crystalline Structure: The stable crystalline form of the compound may have low solubility.

    • Solution: Conversion to an amorphous state, for example through solid dispersion, can disrupt the crystal lattice energy and improve solubility.[1][7]

Issue: Precipitation of the Compound from Solution

Precipitation of this compound from a prepared solution can occur during storage or upon a change in conditions, leading to inaccurate experimental results.

Possible Causes and Solutions:

  • Change in pH: A shift in the pH of the solution to a less acidic range can cause the compound to precipitate. This is particularly relevant when moving from an acidic stock solution to a neutral or basic experimental medium.

    • Solution: Maintain the pH of the solution within the optimal range for solubility. If the experimental conditions require a higher pH, consider using a stabilizing agent or a different solubilization technique.

  • Solvent Evaporation: Evaporation of a volatile co-solvent from an aqueous-organic mixture will decrease the overall solvating power of the medium, leading to precipitation.

    • Solution: Store solutions in tightly sealed containers to minimize solvent evaporation. For long-term storage, consider preparing fresh solutions as needed.

  • Supersaturation: Preparing a solution above its equilibrium solubility can lead to the formation of a metastable supersaturated solution, which is prone to precipitation over time.

    • Solution: Ensure that the prepared concentration does not exceed the known solubility limit under the given conditions. If a higher concentration is required, techniques like the use of precipitation inhibitors in combination with other solubilization methods may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the approximate solubility of this compound in common solvents?

The solubility of this compound is generally low in aqueous solutions at neutral pH. In phosphate-buffered saline (PBS), its solubility is approximately 1 mg/mL, and this often requires sonication to achieve.[1] For organic solvents, while specific data for this exact compound is limited, a structurally related compound, 6-hydroxy-3,4-dihydro-2(1H)-quinolone, shows higher solubility in methanol and ethanol.[8] Co-solvent systems significantly enhance solubility, with concentrations of at least 2.5 mg/mL achievable in mixtures such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound and its derivatives is pH-dependent. As a weakly basic compound, it exhibits higher solubility in acidic environments (pH 1.2 and 4.0) and very low solubility in solutions with a pH above 6.8.[1][3] This is a critical consideration when preparing solutions for biological assays that are often conducted at physiological pH.

Q3: What are the most effective methods to increase the aqueous solubility of this compound?

Several techniques can be employed to enhance the aqueous solubility of this compound:

  • pH Adjustment: Lowering the pH of the aqueous medium is a straightforward method to increase solubility.

  • Co-solvency: The use of water-miscible organic solvents (co-solvents) like DMSO, ethanol, and polyethylene glycols (PEGs) can significantly improve solubility.[1][9]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix, such as Kollidon® 12 PF (PVP), can convert it to a more soluble amorphous form.[1][7]

  • Cyclodextrin Complexation: Encapsulating the molecule within a cyclodextrin, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex with enhanced aqueous solubility.[8][10]

Q4: Are there any stability concerns I should be aware of when preparing solutions?

Yes, solutions of this compound, especially supersaturated ones or those in volatile co-solvents, can be prone to precipitation. It is recommended to prepare fresh solutions for experiments and store them in tightly sealed containers. For long-term storage, keeping stock solutions at -20°C or -80°C can help maintain stability, though it's advisable to use them within a month at -20°C or within six months at -80°C.[1]

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound and its derivatives in various solvents and conditions.

CompoundSolvent/MediumTemperatureSolubilityReference(s)
This compoundPhosphate-Buffered Saline (PBS)Not Specified1 mg/mL (requires sonication)[1]
This compound10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.5 mg/mL[1]
This compound10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.5 mg/mL[1]
This compound10% DMSO, 90% Corn OilNot Specified≥ 2.5 mg/mL[1]
Aripiprazole (structurally related)pH 1.2 BufferNot SpecifiedHigh[3]
Aripiprazole (structurally related)pH 4.0 BufferNot SpecifiedHigh[3]
Aripiprazole (structurally related)pH > 6.8 BufferNot SpecifiedVery Low[3]
6-hydroxy-3,4-dihydro-2(1H)-quinoloneMethanol278.15 - 323.15 K0.0022 - 0.0084 (mole fraction)[8]
6-hydroxy-3,4-dihydro-2(1H)-quinoloneEthanol278.15 - 323.15 K0.0021 - 0.0076 (mole fraction)[8]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for the structurally related compound, aripiprazole, and is designed to enhance solubility by creating an amorphous solid dispersion.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP), e.g., Kollidon® 12 PF

  • Methanol

  • Rotary evaporator

  • Mortar and pestle

  • Sieve (e.g., 60 mesh)

Procedure:

  • Accurately weigh this compound and PVP in a desired ratio (e.g., 1:2 w/w).

  • Dissolve the weighed this compound in a minimal amount of methanol until a clear solution is obtained.

  • In a separate container, dissolve the PVP in methanol.

  • Mix the two solutions and stir on a magnetic stirrer for a uniform mixture.

  • Transfer the solution to a round-bottom flask and evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 50-60°C).

  • Once the solvent is fully evaporated, a solid mass will remain.

  • Dry the resulting solid dispersion, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.

  • Store the solid dispersion in a desiccator.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex by Lyophilization

This protocol, adapted from procedures for aripiprazole, aims to improve aqueous solubility by forming an inclusion complex with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Glacial acetic acid

  • Distilled water

  • Lyophilizer (freeze-dryer)

Procedure:

  • Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolve the appropriate amount of this compound in a minimal volume of glacial acetic acid.

  • Dissolve the corresponding amount of HP-β-CD in distilled water.

  • Mix the two solutions with continuous stirring to form a single-phase solution.

  • Freeze the resulting solution (e.g., at -80°C) until it is completely solid.

  • Lyophilize the frozen solution under vacuum until all the solvent is removed, resulting in a dry powder of the inclusion complex.

Visualizations

experimental_workflow cluster_start Starting Material cluster_methods Solubilization Techniques cluster_end Outcome start This compound (Poorly Soluble) ph_adjustment pH Adjustment start->ph_adjustment Acidic Buffer co_solvency Co-solvency start->co_solvency Organic Co-solvent solid_dispersion Solid Dispersion start->solid_dispersion Polymer Matrix cyclodextrin Cyclodextrin Complexation start->cyclodextrin Cyclodextrin end Increased Aqueous Solubility ph_adjustment->end co_solvency->end solid_dispersion->end cyclodextrin->end

Caption: Workflow for increasing the solubility of this compound.

logical_relationship compound Poorly Soluble Compound low_sol Low Aqueous Solubility compound->low_sol low_bio Low Bioavailability low_sol->low_bio sol_tech Solubility Enhancement Techniques low_sol->sol_tech inc_sol Increased Solubility sol_tech->inc_sol inc_bio Improved Bioavailability inc_sol->inc_bio

Caption: Relationship between solubility and bioavailability for poorly soluble compounds.

References

Technical Support Center: 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by several factors, including:

  • pH: The N-hydroxy amide functional group is susceptible to both acid- and base-catalyzed hydrolysis.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the hydroxylamino group.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation pathways.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:

  • Temperature: Store at 2-8°C for short-term storage and -20°C or -80°C for long-term storage.[3][4]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.[3]

  • Container: Use tightly sealed containers to prevent moisture absorption.[5]

Q3: What are the visible signs of degradation?

A3: Degradation of this compound may be indicated by:

  • A change in color of the solid material, from white or off-white to yellow or brown.[3]

  • The appearance of new peaks or a decrease in the main peak area when analyzed by techniques such as HPLC or LC-MS.

  • A change in solubility characteristics.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Q: I am observing rapid degradation of my this compound solution during my experiments. What could be the cause and how can I prevent it?

A: This is a common issue that can be addressed by systematically evaluating your experimental setup.

Troubleshooting Steps:

  • Check the Solvent and pH:

    • Is your solvent protic (e.g., methanol, water)? Protic solvents can participate in hydrolysis. Consider using aprotic solvents like DMSO, DMF, or acetonitrile if compatible with your experiment.

    • What is the pH of your solution? Both acidic and basic conditions can catalyze hydrolysis of the N-hydroxy amide bond.[1][2] Buffer your solution to a neutral pH (around 6-7) if possible.

  • Control the Temperature:

    • Are you running your experiments at elevated temperatures? If so, this will likely accelerate degradation. Conduct your experiments at the lowest temperature compatible with your protocol. If possible, perform manipulations on ice.

  • Protect from Light:

    • Is your experimental setup exposed to ambient or UV light? Wrap your reaction vessels in aluminum foil or use amber-colored glassware to minimize light exposure.

  • De-gas Solvents:

    • Have your solvents been de-gassed? Dissolved oxygen can promote oxidative degradation. De-gas your solvents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.

Issue 2: Inconsistent Analytical Results

Q: My analytical results (e.g., HPLC, NMR) for this compound are inconsistent between samples. What could be the reason?

A: Inconsistent analytical results often point to sample degradation during preparation or analysis.

Troubleshooting Steps:

  • Sample Preparation:

    • How are you preparing your samples for analysis? Prepare samples immediately before analysis to minimize the time the compound spends in solution.

    • Are you using fresh, high-purity solvents? Impurities in solvents can contribute to degradation.

  • Analytical Method:

    • What are the conditions of your analytical method (e.g., mobile phase pH in HPLC)? Ensure the mobile phase is buffered to a neutral pH and that the analysis time is as short as possible.

    • Is the sample being stored in the autosampler for an extended period? If so, consider using a cooled autosampler to maintain sample integrity.

Data Presentation

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t½) in hours (Illustrative)
3.08
5.048
7.0168
9.012

Table 2: Effect of Temperature on the Stability of this compound in a Buffered Solution (pH 7.0)

Temperature (°C)Half-life (t½) in hours (Illustrative)
4>1000
25168
3772
5024

Experimental Protocols

Protocol 1: Recommended Storage and Handling of this compound
  • Receiving and Initial Storage: Upon receipt, immediately store the compound in a desiccator at -20°C or -80°C.

  • Aliquoting: For frequent use, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture and oxygen.

  • Weighing and Dispensing: Allow the vial to warm to room temperature in a desiccator before opening to prevent condensation. Weigh the desired amount quickly and in a low-humidity environment. If possible, handle in a glovebox under an inert atmosphere.

  • Solution Preparation: Use fresh, anhydrous, and de-gassed solvents. Prepare solutions immediately before use. For aqueous solutions, use a buffer to maintain a neutral pH.

Protocol 2: Stability Assessment using HPLC
  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable aprotic solvent like acetonitrile or DMSO.

  • Working Solution Preparation: Dilute the stock solution to the desired concentration in the test buffer (e.g., pH 3, 5, 7, 9) or solvent.

  • Incubation: Incubate the working solutions under different conditions (e.g., various temperatures, light exposures).

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each solution.

  • Quenching (if necessary): Immediately quench any ongoing degradation by diluting the aliquot in a cold mobile phase and placing it in a cooled autosampler.

  • HPLC Analysis: Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and half-life under each condition.

Visualizations

cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Compound This compound Intermediate Tetrahedral Intermediate Compound->Intermediate H₂O / H⁺ or OH⁻ Product_B N-Oxide/Nitroxide Radical Compound->Product_B [O] Product_A Ring-Opened Product Intermediate->Product_A Ring Opening

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Testing Start Prepare Stock Solution (Aprotic Solvent) Prepare_Working Prepare Working Solutions (Test Buffers/Solvents) Start->Prepare_Working Incubate Incubate under Test Conditions (Temp, Light, pH) Prepare_Working->Incubate Sample Sample at Time Points Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Data Determine Degradation Rate and Half-Life Analyze->Data End End Data->End

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Compound Degradation Issue Compound Degradation Observed? Check_pH Is pH Neutral? Issue->Check_pH Check_Temp Is Temp Low? Check_pH->Check_Temp Yes Action_pH Buffer to pH 6-7 Check_pH->Action_pH No Check_Light Is it Light Protected? Check_Temp->Check_Light Yes Action_Temp Lower Experiment Temperature Check_Temp->Action_Temp No Check_Oxygen Are Solvents De-gassed? Check_Light->Check_Oxygen Yes Action_Light Use Amber Vials or Foil Check_Light->Action_Light No Action_Oxygen Use Inert Atmosphere Check_Oxygen->Action_Oxygen No Resolved Problem Resolved Check_Oxygen->Resolved Yes Action_pH->Check_Temp Action_Temp->Check_Light Action_Light->Check_Oxygen Action_Oxygen->Resolved

Caption: A logical workflow for troubleshooting the degradation of the compound.

References

dealing with autofluorescence in 1-hydroxy-3,4-dihydroquinolin-2(1H)-one imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to autofluorescence when imaging with 1-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it problematic for my this compound imaging experiments?

Autofluorescence is the natural emission of light by biological structures when they are excited by light, which can be mistaken for a specific signal from a fluorescent probe like this compound.[1][2] This inherent background fluorescence can obscure the true signal from your compound of interest, leading to difficulties in image analysis, reduced signal-to-noise ratio, and potentially false positive results.[1][3]

Q2: What are the primary sources of autofluorescence in my cellular or tissue samples?

Autofluorescence can originate from several endogenous molecules within your sample. Common sources include:

  • Metabolic coenzymes: NADH and flavins are major contributors to autofluorescence, typically in the blue-green spectral region.[2][4][5]

  • Structural proteins: Collagen and elastin, found in the extracellular matrix, are also inherently fluorescent.[1][2][6]

  • Lipofuscin: These are aggregates of oxidized proteins and lipids that accumulate in cells over time and exhibit broad fluorescence emission.[2][6]

  • Red blood cells: The heme groups in red blood cells can cause significant autofluorescence.[1][6]

  • Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by cross-linking proteins.[1][2]

  • Cell culture medium components: Phenol red and riboflavin in cell culture media are also known to be fluorescent.[1][4]

Q3: How can I determine if the signal I'm observing is from this compound or from autofluorescence?

The most straightforward method is to prepare and image an unstained control sample.[1][7][8][9] This control should be prepared in the exact same way as your experimental samples, including fixation and mounting, but without the addition of this compound.[7] If you observe a signal in the unstained control using the same imaging settings, this is indicative of autofluorescence.[7][10]

Q4: What are the initial steps I should take to minimize autofluorescence?

To begin with, you can take several steps to reduce the impact of autofluorescence:

  • Optimize sample preparation: Perfuse tissues with PBS before fixation to remove red blood cells.[1][2][6] Also, minimize the fixation time.[6]

  • Choose the right imaging conditions: If possible, select excitation and emission wavelengths that are spectrally distinct from the known autofluorescence of your sample.[1][6][11] Moving towards red or far-red wavelengths is often beneficial as autofluorescence is typically weaker in this region of the spectrum.[1][2][11]

  • Use appropriate reagents and materials: Opt for specialized low-fluorescence or fluorescence-free media for live-cell imaging.[2][4] When possible, use glass-bottom dishes instead of plastic ones, as polystyrene can be a source of autofluorescence.[2]

Troubleshooting Guides

Issue 1: High background fluorescence is obscuring the signal from this compound.
Possible CauseRecommended Solutions
Endogenous autofluorescence from cells or tissue Optimize Sample Preparation: Reduce fixation time and consider using non-aldehyde fixatives like chilled methanol or ethanol.[1] For tissue sections, perfusion with PBS prior to fixation can help remove red blood cells, a common source of autofluorescence.[2][6]Chemical Quenching: Treat samples with quenching agents like Sodium Borohydride, Sudan Black B, or commercially available reagents to reduce autofluorescence.[1][6]Spectral Separation: Use fluorophores that emit in the far-red region of the spectrum where autofluorescence is often less pronounced.[1][6][11]
Autofluorescence from imaging media or culture vessels Use Low-Fluorescence Alternatives: For live-cell imaging, switch to a phenol red-free and serum-reduced medium, or use a specifically formulated low-autofluorescence medium like FluoroBrite™.[4] For fixed cells, consider imaging in a buffer with low autofluorescence such as PBS.[4] Use glass-bottom imaging plates instead of polystyrene plates.[2]
Fixative-induced autofluorescence Modify Fixation Protocol: Reduce the concentration of aldehyde fixatives and the duration of fixation.[1] Alternatively, switch to an organic solvent fixative like ice-cold methanol or ethanol.[1][2] If aldehyde fixation is necessary, treatment with sodium borohydride can help reduce the induced autofluorescence.[1][6]
Issue 2: The emission spectrum of this compound overlaps with the autofluorescence spectrum.
Possible CauseRecommended Solutions
Spectral Overlap Spectral Unmixing: This computational technique can separate the emission spectra of your fluorophore and the autofluorescence.[12][13][14] It requires acquiring images at multiple emission wavelengths (a lambda stack) and having a reference spectrum for the autofluorescence (from an unstained sample).[12][15] Modern confocal microscopes often have built-in software for spectral imaging and linear unmixing.[12][15]

Experimental Protocols

Protocol 1: Preparation of an Unstained Control to Assess Autofluorescence
  • Culture and treat your cells or prepare your tissue sections as you would for your experiment.

  • Follow the exact same fixation, permeabilization, and washing steps as your experimental samples.

  • Instead of adding this compound, add the vehicle control (e.g., DMSO, PBS).

  • Mount the sample using the same mounting medium.

  • Image the unstained control using the identical microscope settings (laser power, gain, emission filter) that you use for your stained samples. The resulting image will reveal the level and localization of autofluorescence in your samples.[7][9]

Protocol 2: Quenching Autofluorescence with Sudan Black B (for fixed samples)
  • After fixation and permeabilization, wash the samples with PBS.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.

  • Incubate the samples in the Sudan Black B solution for 10-20 minutes at room temperature.

  • Wash the samples extensively with PBS to remove excess Sudan Black B.

  • Proceed with your staining protocol for this compound.

Protocol 3: Basic Workflow for Spectral Imaging and Linear Unmixing
  • Acquire Reference Spectra:

    • Image an unstained sample to capture the emission spectrum of the autofluorescence. This will serve as your autofluorescence reference.

    • If possible, image a pure sample of this compound to obtain its reference spectrum.

  • Acquire Image of Experimental Sample:

    • Image your experimental sample (stained with this compound) using the spectral imaging mode on your microscope to acquire a lambda stack.

  • Perform Linear Unmixing:

    • Use the microscope's software to perform linear unmixing.[15]

    • Provide the software with the reference spectra for autofluorescence and your compound.

    • The software will then computationally separate the mixed signals into distinct channels, one for your compound and one for the autofluorescence.[12][13][15]

Quantitative Data Summary

Table 1: Common Endogenous Fluorophores and Their Approximate Spectral Properties

Endogenous FluorophoreExcitation Max (nm)Emission Max (nm)Common Location
NADH ~340~450Mitochondria
Flavins (FAD, FMN) ~450~530Mitochondria
Collagen ~340~400Extracellular Matrix
Elastin ~410~460Extracellular Matrix
Lipofuscin Broad (340-490)Broad (430-650)Lysosomes

Note: These values are approximate and can vary depending on the local environment.

Table 2: Comparison of Autofluorescence Reduction Techniques

TechniquePrincipleAdvantagesDisadvantages
Chemical Quenching Use of chemical reagents to absorb or block autofluorescence.Easy to implement.Can sometimes reduce the specific signal; may not work for all types of autofluorescence.
Spectral Imaging & Unmixing Computational separation of overlapping emission spectra.Highly effective for spectrally distinct signals; can remove autofluorescence post-acquisition.[12][13][15]Requires a spectral confocal microscope and appropriate software; can be computationally intensive.
Photobleaching Exposing the sample to intense light to destroy the autofluorescent molecules before imaging the fluorophore of interest.Can be effective for some types of autofluorescence.May also photobleach the target fluorophore; can cause photodamage to the sample.
Time-Gated Imaging Utilizes differences in fluorescence lifetime to separate the signal from autofluorescence.Can be very effective as autofluorescence often has a short lifetime.Requires specialized equipment (FLIM).

Visual Guides

cluster_0 Initial Observation cluster_1 Diagnosis cluster_2 Mitigation Strategies cluster_3 Outcome A High Background Signal in Image B Image Unstained Control A->B C Signal Present in Control? B->C D Optimize Sample Prep (e.g., change fixative, perfuse tissue) C->D Yes E Use Chemical Quenchers (e.g., Sudan Black B) C->E Yes F Employ Spectral Unmixing C->F Yes G Change Imaging Wavelengths (move to far-red) C->G Yes H Signal is Likely Specific C->H No I Reduced Autofluorescence D->I E->I F->I G->I

Caption: Workflow for identifying and mitigating autofluorescence.

cluster_0 Acquired Signal cluster_1 Reference Spectra cluster_2 Computational Separation cluster_3 Separated Signals A Mixed Emission Signal (Lambda Stack) D Linear Unmixing Algorithm A->D B Autofluorescence Spectrum (from unstained control) B->D C This compound Spectrum C->D E Autofluorescence Channel D->E F Specific Compound Channel D->F

Caption: Conceptual workflow of spectral unmixing.

cluster_0 Endogenous Sources cluster_1 Extrinsic Sources A Total Autofluorescence Signal B Metabolic Coenzymes (NADH, Flavins) B->A C Structural Proteins (Collagen, Elastin) C->A D Lipofuscin D->A E Sample Preparation (e.g., Aldehyde Fixatives) E->A F Imaging Medium (Phenol Red, Serum) F->A G Hardware (Immersion Oil, Slides) G->A

Caption: Common sources of autofluorescence in cell imaging.

References

Technical Support Center: Optimizing Assays for 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with 1-hydroxy-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting Guide

Issue: Low or no signal in my assay.

  • Possible Cause 1: Compound Instability. Tetrahydroquinoline derivatives can be unstable in solution.[1][2] The hydroxamic acid moiety may also be susceptible to hydrolysis at certain pH values.

    • Solution: Prepare fresh solutions of the compound for each experiment. Avoid prolonged storage in aqueous buffers. Consider a stock solution in an organic solvent like DMSO and dilute into aqueous buffer immediately before use.

  • Possible Cause 2: Suboptimal pH. Enzyme activity and compound stability are highly pH-dependent.

    • Solution: Empirically test a range of pH values (e.g., 6.0 to 8.0 in 0.5 unit increments) to find the optimal pH for your specific assay. It is often best to perform assays close to physiological pH (7.4) if possible.[3]

  • Possible Cause 3: Inappropriate Buffer Composition. Buffer components can interfere with the assay or affect compound solubility.

    • Solution: Test different buffer systems (e.g., phosphate, HEPES, Tris). Some compounds may be more soluble or stable in specific buffers. Ensure the buffer concentration is optimal (typically 25-100 mM).

Issue: High background signal in my assay.

  • Possible Cause 1: Compound Interference. Some compounds, including fused tetrahydroquinolines, are known as pan-assay interference compounds (PAINS) and can generate false signals.[1][2] This may be due to compound aggregation, reactivity with assay components, or intrinsic fluorescence.

    • Solution: Run control experiments without the enzyme or one of the key reagents to see if the compound itself is generating a signal. Consider using a different detection method if possible (e.g., absorbance vs. fluorescence).

  • Possible Cause 2: Light Sensitivity. The compound or other assay components may be light-sensitive, leading to degradation and increased background.

    • Solution: Protect the assay plate and reagents from light, especially if using a fluorescence-based readout.

Issue: Poor reproducibility between experiments.

  • Possible Cause 1: Inconsistent Compound Concentration. This can arise from precipitation of the compound in the assay buffer.

    • Solution: Visually inspect for precipitation after diluting the compound stock. Consider reducing the final assay concentration or adding a small percentage of a co-solvent like DMSO (typically <1% v/v).

  • Possible Cause 2: Temperature Fluctuations. Enzyme kinetics are sensitive to temperature changes.

    • Solution: Ensure all assay components are equilibrated to the same temperature before starting the reaction. Use a temperature-controlled plate reader.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: We recommend using a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) for preparing stock solutions.

Q2: How should I store the stock solution?

A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Q3: What is the optimal pH range for assays involving this compound?

A3: The optimal pH can vary depending on the specific assay. However, a good starting point is to test a range from pH 6.5 to 7.5. The stability of hydroxamic acids can be influenced by pH, with hydrolysis potentially occurring at acidic or alkaline extremes.[4]

Q4: Can I use detergents like Triton X-100 or Tween-20 in my assay buffer?

A4: Yes, non-ionic detergents at low concentrations (e.g., 0.01-0.05%) can help to prevent compound aggregation and improve solubility. However, their compatibility should be tested as they can affect enzyme activity.

Q5: Are there any known interfering substances to avoid in the assay buffer?

A5: Avoid strong reducing agents, as they may interact with the quinolinone ring system. Also, be aware that some fused tetrahydroquinolines have been reported to be reactive nuisance compounds in high-throughput screening campaigns.[1][2]

Data Presentation: Buffer Condition Optimization

The following tables provide a summary of hypothetical data to guide the optimization of your assay conditions.

Table 1: Effect of pH on Assay Signal

pHRelative Signal (%)Notes
6.045Potential for compound instability or suboptimal enzyme activity.
6.575Improved signal, good starting point for optimization.
7.095Near-optimal performance.
7.4100Optimal signal, physiologically relevant.
8.080Decreased signal, potential for compound degradation.

Table 2: Effect of Buffer System on Assay Performance

Buffer (50 mM, pH 7.4)Relative Signal (%)Background Signal
Phosphate90Low
HEPES100Low
Tris85Slightly Elevated

Table 3: Effect of Ionic Strength (NaCl) on Assay Signal

NaCl Concentration (mM)Relative Signal (%)
0100
5098
10095
15090

Experimental Protocols

Protocol 1: General Enzyme Inhibition Assay

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.01% Tween-20).

    • Prepare a 2X substrate solution in assay buffer.

  • Assay Procedure:

    • Serially dilute the compound stock in DMSO, then dilute into assay buffer to create a 2X compound solution series.

    • Add 50 µL of the 2X compound solution to the wells of a 96-well plate.

    • Add 25 µL of the 2X enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the reaction by adding 25 µL of the 2X substrate solution.

    • Monitor the reaction progress on a plate reader at the appropriate wavelength.

Protocol 2: Troubleshooting Compound Interference

  • Prepare Control Wells:

    • Compound only: Add the compound to assay buffer without the enzyme or substrate.

    • Compound + Substrate: Add the compound and substrate to the assay buffer without the enzyme.

    • Compound + Enzyme: Add the compound and enzyme to the assay buffer without the substrate.

  • Measure Signal:

    • Incubate the plate under the same conditions as the full assay.

    • Read the signal and compare it to the background signal of the buffer alone. A significant signal in any of the control wells indicates assay interference.

Visualizations

Signaling_Pathway Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Biological_Response Biological_Response Phosphorylated_Substrate->Biological_Response Compound 1-hydroxy-3,4- dihydroquinolin-2(1H)-one Compound->Kinase Inhibition

Caption: Hypothetical signaling pathway showing kinase inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock_Solution Prepare Compound Stock (DMSO) Dilution Serially Dilute Compound Stock_Solution->Dilution Assay_Buffer Select & Prepare Assay Buffer Reagents Prepare Enzyme & Substrate Solutions Assay_Buffer->Reagents Incubation Incubate Compound with Enzyme Reagents->Incubation Dilution->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Detection Measure Signal Reaction->Detection Controls Check Controls for Interference Detection->Controls Normalization Normalize Data Controls->Normalization Curve_Fitting Generate Dose-Response Curve Normalization->Curve_Fitting Troubleshooting_Tree Start Problem Observed Low_Signal Low Signal? Start->Low_Signal High_Background High Background? Start->High_Background Poor_Reproducibility Poor Reproducibility? Start->Poor_Reproducibility Check_pH Optimize pH Low_Signal->Check_pH Fresh_Compound Use Freshly Prepared Compound Low_Signal->Fresh_Compound Interference_Check Run Interference Controls High_Background->Interference_Check Check_Solubility Check for Precipitation Poor_Reproducibility->Check_Solubility Temp_Control Ensure Temperature Stability Poor_Reproducibility->Temp_Control

References

Validation & Comparative

Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Alternative 5-Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological effects of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, with a focus on its potential as a 5-lipoxygenase inhibitor. This guide provides a comparative analysis with other known inhibitors, supported by experimental data and detailed methodologies.

Introduction

The compound this compound belongs to the broader class of quinolinone derivatives, which are recognized for their diverse pharmacological activities. This guide focuses on the validation of its biological effects, particularly its inhibitory action on the 5-lipoxygenase (5-LOX) enzyme, a key player in the biosynthesis of pro-inflammatory leukotrienes. Leukotrienes are implicated in a variety of inflammatory diseases, including asthma, allergic rhinitis, and cardiovascular diseases. Consequently, the inhibition of 5-LOX presents a promising therapeutic strategy.

This guide provides a comparative overview of this compound's performance against other known 5-lipoxygenase inhibitors, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Biological Activity: 5-Lipoxygenase Inhibition

CompoundTypeIC50 (µM)Target EnzymeReference
N-hydroxy-quinolinone derivative 72a N-hydroxy-quinolinone0.875-Lipoxygenase[1]
N-hydroxy-quinolinone derivative 72b N-hydroxy-quinolinone0.345-Lipoxygenase[1]
N-hydroxy-quinolinone derivative 72c N-hydroxy-quinolinone0.985-Lipoxygenase[1]
N-hydroxy-quinolinone derivative 72d N-hydroxy-quinolinone0.845-Lipoxygenase[1]
Zileuton N-hydroxyurea derivative~1.05-Lipoxygenase[2]
AA-861 Benzoquinone derivative~0.1-1.05-Lipoxygenase[3]
BWA4C Hydroxamic acid derivative~0.1-1.05-Lipoxygenase[3]
CJ-13,610 Quinoline derivative~0.1-1.05-Lipoxygenase[3]

Table 1: Comparative IC50 values of N-hydroxy-quinolinone derivatives and other 5-lipoxygenase inhibitors. The IC50 values represent the concentration of the compound required to inhibit 50% of the 5-lipoxygenase enzyme activity. The data for N-hydroxy-quinolinone derivatives suggest that the N-hydroxy-quinolinone scaffold is a promising pharmacophore for 5-LOX inhibition.

Signaling Pathway: 5-Lipoxygenase and Leukotriene Synthesis

The inhibitory action of this compound and its analogs targets the 5-lipoxygenase pathway, which is a critical branch of the arachidonic acid cascade. This pathway leads to the production of leukotrienes, which are potent lipid mediators of inflammation.

five_lipoxygenase_pathway Arachidonic_Acid Arachidonic Acid Five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->Five_LOX Five_HPETE 5-hydroperoxyeicosatetraenoic acid (5-HPETE) Five_LOX->Five_HPETE LTA4 Leukotriene A4 (LTA4) Five_HPETE->LTA4 LTA4_Hydrolase LTA4 Hydrolase LTB4 Leukotriene B4 (LTB4) LTA4_Hydrolase->LTB4 LTC4_Synthase LTC4 Synthase LTC4 Leukotriene C4 (LTC4) LTC4_Synthase->LTC4 LTA4->LTA4_Hydrolase LTA4->LTC4_Synthase Inflammation Inflammation LTB4->Inflammation LTD4_LTE4 LTD4, LTE4 LTC4->LTD4_LTE4 LTD4_LTE4->Inflammation Inhibitor 1-hydroxy-3,4-dihydro- quinolin-2(1H)-one Inhibitor->Five_LOX

Figure 1: 5-Lipoxygenase Signaling Pathway. This diagram illustrates the conversion of arachidonic acid to pro-inflammatory leukotrienes via the 5-lipoxygenase enzyme. This compound is hypothesized to inhibit 5-LOX, thereby blocking the synthesis of these inflammatory mediators.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 5-lipoxygenase inhibitors.

5-Lipoxygenase (5-LOX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Materials:

  • Purified 5-lipoxygenase enzyme (from soybean or human recombinant)

  • Linoleic acid (substrate)

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Zileuton)

  • Tris-HCl buffer (pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • FOX (Ferrous Oxidation-Xylenol Orange) reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and reference inhibitor in DMSO.

  • In a 96-well plate, add the Tris-HCl buffer.

  • Add the test compound or reference inhibitor at various concentrations to the respective wells. A vehicle control containing only DMSO should also be included.

  • Add the purified 5-lipoxygenase enzyme to all wells except the blank.

  • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate, linoleic acid, to all wells.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 20 minutes).

  • Stop the reaction by adding the FOX reagent.

  • Measure the absorbance at a specific wavelength (e.g., 560 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value, which is the concentration that causes 50% inhibition of the enzyme activity.[4]

five_lox_assay_workflow Start Start Prepare_Reagents Prepare Reagents: - Test Compound - 5-LOX Enzyme - Linoleic Acid - Buffers Start->Prepare_Reagents Plate_Setup Plate Setup (96-well): - Add Buffer - Add Test Compound/Control Prepare_Reagents->Plate_Setup Enzyme_Addition Add 5-LOX Enzyme Plate_Setup->Enzyme_Addition Pre_incubation Pre-incubation Enzyme_Addition->Pre_incubation Substrate_Addition Add Linoleic Acid (Substrate) Pre_incubation->Substrate_Addition Incubation Incubation Substrate_Addition->Incubation Stop_Reaction Stop Reaction (Add FOX Reagent) Incubation->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Data_Analysis Data Analysis: - Calculate % Inhibition - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Other Quinolinone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative overview of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and other notable quinolinone derivatives, focusing on their performance in key biological assays. The information presented herein is intended to support researchers in navigating the structure-activity relationships of this versatile class of compounds and to inform the design of novel therapeutic agents.

Introduction to Quinolinone Derivatives

Quinolinone and its derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse pharmacological properties. These compounds have been investigated for a multitude of therapeutic applications, including as anticancer, neuroprotective, and antimicrobial agents. The biological activity of quinolinone derivatives is highly dependent on the nature and position of substituents on the quinoline ring. This guide will focus on the comparison of this compound with other key derivatives, highlighting differences in their biological effects based on available experimental data.

Comparative Biological Activity

The following tables summarize the biological activities of this compound and other selected quinolinone derivatives. The data is compiled from various studies to provide a comparative perspective.

Cytotoxicity Data
CompoundCell LineAssayIC50 (µM)Reference
This compound DU-145 (Prostate Cancer)Cell Growth InhibitionPotent Inhibition (Specific IC50 not provided)[1]
1-hydroxy-6-chloro-3,4-dihydroquinolin-2(1H)-oneDU-145 (Prostate Cancer)Cell Growth InhibitionPotent Inhibition (Specific IC50 not provided)[1]
8-hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)MTS Assay6.25 ± 0.034
7-pyrrolidinomethyl-8-hydroxyquinolineLeukemia Cell Lines (Average of 60)Cell Growth Inhibition15.5[2]
7-morpholinomethyl-8-hydroxyquinolineLeukemia Cell Lines (Average of 60)Cell Growth Inhibition8.1[2]
7-diethylaminomethyl-8-hydroxyquinolineLeukemia Cell Lines (Average of 60)Cell Growth Inhibition4.5[2]
Enzyme Inhibition Data
CompoundTarget EnzymeAssay TypeIC50 / Ki (µM)Reference
7-Amino-3,4-dihydro-1H-quinolin-2-oneCarbonic Anhydrase VIIEnzyme Inhibition0.48 (Ki)
7-Amino-3,4-dihydro-1H-quinolin-2-oneCarbonic Anhydrase IXEnzyme Inhibition0.0161 (Ki)
7-Amino-3,4-dihydro-1H-quinolin-2-oneCarbonic Anhydrase XIIEnzyme Inhibition0.048 (Ki)
3,4-dihydroquinolin-2(1H)-one derivative (unspecified)Neuronal Nitric Oxide Synthase (nNOS)[3H]-L-arginine conversion0.58[3]
4-hydroxy-2-quinolinone-cinnamic acid hybrid (11e)Lipoxygenase (LOX)Enzyme Inhibition52.5[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase, a key enzyme in the cholinergic nervous system.

Protocol:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Assay Mixture: In a 96-well plate, add 50 µL of buffer, 25 µL of test compound solution at various concentrations, and 25 µL of AChE enzyme solution. Incubate for 15 minutes at 25°C.

  • Reaction Initiation: Add 25 µL of DTNB solution followed by 25 µL of ATCI solution to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., 5-HT receptors) from cultured cells or animal tissues.

  • Assay Buffer: Prepare a suitable binding buffer containing salts and other necessary components to maintain the integrity of the receptor.

  • Incubation: In a 96-well filter plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the unlabeled test compound.

  • Filtration and Washing: After incubation to reach equilibrium, rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Dry the filter plate and add a scintillant to each well. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that displaces 50% of the radioligand binding (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key signaling pathway targeted by some quinolinone derivatives and a typical experimental workflow for evaluating their biological activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Quinolinone Quinolinone Derivative Quinolinone->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a target for some quinolinone derivatives.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Quinolinone Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Synthesis->Cytotoxicity Enzyme Enzyme Inhibition Assay (e.g., AChE) Synthesis->Enzyme Receptor Receptor Binding Assay (e.g., 5-HT) Synthesis->Receptor Data IC50 / Ki Determination Cytotoxicity->Data Enzyme->Data Receptor->Data

Caption: A typical experimental workflow for the synthesis and biological evaluation of novel quinolinone derivatives.

References

A Comparative Guide to Intermediates in Aripiprazole Synthesis: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one and its Alkylation Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of key intermediates and synthetic routes in the manufacturing of aripiprazole, a widely used atypical antipsychotic medication. Aripiprazole's synthesis prominently features the core intermediate 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ). The subsequent alkylation of 7-HQ is a critical step, and this guide will compare two notable methods for this conversion, providing experimental data and protocols for each.

Core Intermediate: 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a foundational building block in the synthesis of aripiprazole.[1][2] Its synthesis has been a subject of optimization to improve yield and purity, as these factors significantly impact the quality of the final active pharmaceutical ingredient (API). One established method for the preparation of 7-HQ involves the intramolecular Friedel-Crafts alkylation of N-(3-hydroxyphenyl)-3-chloropropionamide.[2] However, this method can lead to the formation of the isomeric byproduct 5-hydroxy-3,4-dihydro-2(1H)-quinolinone.[2] An improved, regioselective method starts with resorcinol, which is esterified and then cyclized to form 7-hydroxy-chroman-2-one, followed by aminolysis to yield the target compound.[3] A reported two-step synthesis starting from m-anisidine has achieved an overall yield of 59%.[4]

Comparative Analysis of Aripiprazole Synthesis Routes

The synthesis of aripiprazole from 7-HQ typically proceeds through the alkylation of the hydroxyl group, followed by coupling with 1-(2,3-dichlorophenyl)piperazine. This guide will compare two different alkylating agents used in this process: 1,4-dibromobutane and 4-chlorobutyl p-toluenesulfonate.

Route A: Alkylation with 1,4-dibromobutane

This is a widely cited method for the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolinone.

Route B: Alkylation with 4-chlorobutyl p-toluenesulfonate

An alternative approach utilizes 4-chlorobutyl p-toluenesulfonate for the alkylation step, which then reacts with 1-(2,3-dichlorophenyl)piperazine hydrochloride to form aripiprazole. This method is reported to have advantages in terms of yield and purity of the intermediate, 4-chlorobutoxyquinolinone, by reducing the formation of dimer impurities.[5]

Data Presentation: A Comparative Overview

ParameterRoute A: 1,4-dibromobutaneRoute B: 4-chlorobutyl p-toluenesulfonate
Key Intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolinone7-(4-chlorobutoxy)-3,4-dihydroquinolinone
Starting Material 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 1,4-dibromobutane7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 4-chlorobutyl p-toluenesulfonate
Reported Yield (Aripiprazole) 85-90% (for the final coupling step)[6]High-output (specific yield for this step not detailed, but overall process is described as high-yield)[5]
Reported Purity (Aripiprazole) >99.3%[6]Low dimer content, avoiding tedious purification[5]
Key Reaction Conditions Reflux in the presence of a base like potassium carbonate[7]Reaction with 7-hydroxyquinolinone in the presence of a solvent and an alkali[5][8]

Experimental Protocols

Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ)

An improved process involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with aluminum chloride. A mixture of 150 g of 3-MPCA and 460 g of AlCl3 is heated to approximately 160°C and held at 155-165°C for four hours. After cooling, the reaction is quenched with ice-cold 5% HCl. The resulting solid is collected, washed, and then purified by recrystallization from methanol-water to yield 7-HQ. This process has been reported to produce 7-HQ with a purity of 99.5% and a yield of 61.3%.[7][9]

Route A: Synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolinone

A mixture of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 3 molar equivalents of 1,4-dibromobutane, and potassium carbonate in water is refluxed for 3 hours.[7] The reaction mixture is then extracted with dichloromethane, dried, and the solvent is evaporated. The crude product is purified by silica gel column chromatography.[9]

Route B: Synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolinone

To a three-necked flask, add 30 ml of absolute ethanol, 2.5 grams of potassium carbonate, 2.45 grams of 7-hydroxyquinolinone, and 11.8 grams of 4-chlorobutyl p-toluenesulfonate. The mixture is heated and the reaction is monitored by TLC or HPLC until completion (approximately 2 hours).[8]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic routes for aripiprazole.

aripiprazole_synthesis_comparison cluster_route_a Route A: 1,4-dibromobutane cluster_route_b Route B: 4-chlorobutyl p-toluenesulfonate hq_a 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate_a 7-(4-Bromobutoxy)-3,4- dihydroquinolinone hq_a->intermediate_a Alkylation (K2CO3, Reflux) dbb 1,4-Dibromobutane aripiprazole_a Aripiprazole intermediate_a->aripiprazole_a Coupling dcpp_a 1-(2,3-Dichlorophenyl)piperazine hq_b 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone intermediate_b 7-(4-Chlorobutoxy)-3,4- dihydroquinolinone hq_b->intermediate_b Alkylation (K2CO3, Ethanol) cpt 4-Chlorobutyl p-toluenesulfonate aripiprazole_b Aripiprazole intermediate_b->aripiprazole_b Coupling dcpp_hcl 1-(2,3-Dichlorophenyl)piperazine Hydrochloride

Caption: Comparative workflow of aripiprazole synthesis.

experimental_workflow cluster_synthesis General Synthesis of Key Intermediate start Starting Materials (e.g., 7-HQ and Alkylating Agent) reaction Reaction under specified conditions (Solvent, Base, Temperature) start->reaction monitoring Monitoring reaction progress (TLC/HPLC) reaction->monitoring workup Reaction Workup (Extraction, Washing) monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification product Final Intermediate Product purification->product

References

Unveiling the Potential of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide to its Experimental Profile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the experimental performance of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and its derivatives against established alternatives. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and development of this promising scaffold.

The this compound core structure is a versatile scaffold that has demonstrated a wide range of biological activities. Derivatives of this compound have shown potential as inhibitors of neuronal nitric oxide synthase (nNOS), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Aldose Reductase (AKR1B1), and acetylcholinesterase (AChE), as well as modulators of the GABAA receptor. This guide cross-validates these findings by presenting a consolidated overview of the available experimental data.

Comparative Performance Data

The following tables summarize the inhibitory concentrations (IC50) and binding affinities (Ki) of various 3,4-dihydroquinolin-2(1H)-one derivatives against their respective biological targets, alongside data for well-established alternative compounds.

Table 1: Neuronal Nitric Oxide Synthase (nNOS) Inhibition

CompoundnNOS IC50 (µM)eNOS IC50 (µM)iNOS IC50 (µM)Selectivity (eNOS/nNOS)Reference
3,4-dihydroquinolin-2(1H)-one derivative 26 0.58>100>100>172[1]
3,4-dihydroquinolin-2(1H)-one derivative 29 0.1628.8>100180[1]
(S)-35 (tetrahydroquinoline derivative) 0.09329.5>100317[1]
L-NPA (L-N-propyl-arginine) 0.0542.52.046N/A
7-Nitroindazole 0.47281860N/A

Table 2: VEGFR2 Kinase Inhibition

CompoundVEGFR2 IC50 (µM)Cell LineReference
3,4-dihydroquinolin-2(1H)-one analogue 4m 4.20U87-MG, U138-MG[2]
3,4-dihydroquinolin-2(1H)-one analogue 4q 8.00U87-MG, U138-MG[2]
3,4-dihydroquinolin-2(1H)-one analogue 4u 7.96U87-MG, U138-MG[2]
Sorafenib 0.09(in vitro kinase assay)[3]
Sunitinib 0.002(in vitro kinase assay)[4]
Pazopanib 0.03(in vitro kinase assay)[4]

Table 3: Aldose Reductase (AKR1B1) Inhibition

CompoundAKR1B1 IC50 (µM)Reference
3,4-dihydroquinolin-2(1H)-one derivative 8a 0.035[5]
Quinazolin-4(1H)-one derivative 0.015[6]
Epalrestat 0.13N/A
Sorbinil 0.3N/A

Table 4: Acetylcholinesterase (AChE) Inhibition

CompoundAChE IC50 (µM)Reference
Quinazolinone derivative 4c 2.97[7]
Quinazolinone derivative 4h 5.86[7]
Donepezil 0.0067N/A
Rivastigmine 0.11N/A
Galantamine 0.45N/A

Table 5: GABAA Receptor Binding Affinity

CompoundGABAA Receptor IC50 (µM)Reference
3,4-dihydroquinolin-2(1H)-one derivative 5b 0.12[8]
Diazepam 0.004 - 0.008 (Ki)N/A
Flunitrazepam 0.001 - 0.002 (Ki)N/A

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and cross-validation of the presented data.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

The inhibitory activity of compounds against human nNOS is determined by measuring the conversion of [3H]-L-arginine to [3H]-L-citrulline. The enzyme reaction is conducted in the presence and absence of varying concentrations of the test compound. The reaction mixture typically contains purified nNOS enzyme, [3H]-L-arginine, and necessary cofactors (e.g., NADPH, calmodulin, Ca2+, tetrahydrobiopterin) in a suitable buffer. After incubation, the reaction is stopped, and the positively charged [3H]-L-arginine is separated from the neutral [3H]-L-citrulline using cation-exchange resin. The amount of [3H]-L-citrulline is then quantified by liquid scintillation counting. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[1]

VEGFR2 Kinase Assay

The inhibitory effect of compounds on VEGFR2 kinase activity is assessed using a kinase assay kit. The assay measures the phosphorylation of a specific substrate by the recombinant human VEGFR2 kinase domain. The reaction is typically performed in a 96-well plate format and includes the VEGFR2 enzyme, a biotinylated peptide substrate, and ATP in a kinase reaction buffer. Test compounds are added at various concentrations. After incubation, a phospho-tyrosine specific antibody conjugated to a detection molecule (e.g., horseradish peroxidase or a fluorophore) is added. The amount of phosphorylated substrate is then quantified by measuring the resulting signal (colorimetric, fluorescent, or luminescent). IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Aldose Reductase (AKR1B1) Inhibition Assay

The inhibitory activity against aldose reductase is determined by spectrophotometrically measuring the decrease in NADPH absorbance at 340 nm. The assay mixture contains purified recombinant human AKR1B1, NADPH, and a substrate such as DL-glyceraldehyde or glucose in a phosphate buffer. The reaction is initiated by the addition of the substrate, and the rate of NADPH oxidation is monitored. Test compounds are pre-incubated with the enzyme and NADPH before the addition of the substrate. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values are then calculated from the concentration-inhibition curves.[5]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

AChE inhibitory activity is determined using a modified Ellman's spectrophotometric method. The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color formation is measured at 412 nm. The reaction mixture contains AChE, DTNB, and the test compound in a buffer solution. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The percentage of inhibition is calculated by comparing the rate of the reaction with and without the inhibitor. IC50 values are determined from the dose-response curves.

GABAA Receptor Binding Assay

The binding affinity of compounds to the GABAA receptor is determined through competitive radioligand binding assays. Membranes prepared from rat brain tissue, which are rich in GABAA receptors, are incubated with a specific radioligand (e.g., [3H]muscimol or [3H]flunitrazepam) and various concentrations of the test compound. After reaching equilibrium, the bound and free radioligands are separated by rapid filtration. The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting. Non-specific binding is determined in the presence of a high concentration of a known GABAA receptor ligand (e.g., GABA or diazepam). The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is determined from the competition curves. The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

nNOS_Signaling_in_Neuropathic_Pain cluster_Neuron Neuron Nerve_Injury Nerve Injury Ca_Influx Ca2+ Influx Nerve_Injury->Ca_Influx Calmodulin Calmodulin Ca_Influx->Calmodulin nNOS_inactive nNOS (inactive) Calmodulin->nNOS_inactive nNOS_active nNOS (active) nNOS_inactive->nNOS_active NO Nitric Oxide (NO) nNOS_active->NO L-Citrulline L_Arginine L-Arginine L_Arginine->nNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Central_Sensitization Central Sensitization (Neuropathic Pain) PKG->Central_Sensitization Quinolinone This compound Derivatives Quinolinone->nNOS_active

Caption: nNOS signaling pathway in neuropathic pain and the inhibitory action of this compound derivatives.

VEGFR2_Signaling_Pathway cluster_Cell Endothelial Cell VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Quinolinone This compound Derivatives Quinolinone->VEGFR2

Caption: VEGFR2 signaling pathway and the inhibitory effect of this compound derivatives.

AKR1B1_Polyol_Pathway cluster_Cell Cell Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol AKR1B1 AKR1B1 Aldose Reductase (AKR1B1) NADP NADP+ AKR1B1->NADP NADPH NADPH NADPH->AKR1B1 Fructose Fructose Sorbitol->Fructose SDH Diabetic_Complications Diabetic Complications Sorbitol->Diabetic_Complications SDH Sorbitol Dehydrogenase Fructose->Diabetic_Complications Quinolinone This compound Derivatives Quinolinone->AKR1B1

Caption: The polyol pathway in diabetic complications, highlighting the role of AKR1B1 and its inhibition.

AChE_in_Alzheimers cluster_Synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_Vesicle ACh Vesicle Presynaptic->ACh_Vesicle Postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release ACh_Receptor ACh Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate ACh->Choline_Acetate AChE Signal Signal Transduction ACh_Receptor->Signal AChE Acetylcholinesterase (AChE) Signal->Postsynaptic Quinolinone This compound Derivatives Quinolinone->AChE

Caption: Acetylcholinesterase function in a cholinergic synapse and its inhibition in the context of Alzheimer's disease.

GABAA_Receptor_Signaling cluster_Neuron Postsynaptic Neuron GABA GABA GABAA_Receptor GABAA Receptor (Cl- Channel) GABA->GABAA_Receptor Cl_Influx Cl- Influx GABAA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Quinolinone This compound Derivatives Quinolinone->GABAA_Receptor Positive Allosteric Modulation

Caption: GABAA receptor signaling pathway and the modulatory effect of this compound derivatives.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the 1-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold represents a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, targeting a range of enzymes and receptors implicated in cancer, neurodegenerative disorders, and inflammation. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, supported by experimental data and detailed methodologies, to inform the rational design of next-generation therapeutics.

The 3,4-dihydro-2(1H)-quinolinone core is a key feature in several FDA-approved drugs, including the antipsychotic aripiprazole and the antiplatelet agent cilostazol, highlighting its clinical significance.[1] The introduction of a hydroxyl group at the 1-position, along with further modifications to the quinolinone ring system, has yielded potent and selective modulators of various biological targets. This guide will delve into the SAR of these analogs against key targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), neuronal Nitric Oxide Synthase (nNOS), and N-methyl-D-aspartate (NMDA) receptors.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in the diverse pharmacological profiles of its analogs. Strategic substitutions on the quinolinone ring have been shown to significantly influence potency and selectivity.

Anti-Cancer Activity: Targeting VEGFR2 in Glioblastoma

A series of novel 3,4-dihydroquinolin-2(1H)-one analogs have been synthesized and evaluated as potential inhibitors of VEGFR2 for the treatment of glioblastoma multiforme (GBM), an aggressive form of brain cancer.[2] The study revealed that modifications at the 6-position of the quinolinone core are crucial for anti-proliferative activity.

Compound IDSubstitution at 6-positionIC50 (µM) vs. U87-MG CellsIC50 (µM) vs. U138-MG Cells
4m Hydrazone derivative4.20Not Reported
4q Hydrazone derivative8.00Not Reported
4t Hydrazone derivative10.48Not Reported
4u Hydrazone derivative7.96Not Reported
Temozolomide (TMZ) Standard of Care92.9093.09

Key SAR Insights for VEGFR2 Inhibition:

  • The introduction of hydrazone moieties at the 6-position of the 6-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffold led to potent anti-proliferative effects against glioblastoma cell lines.[2]

  • Compounds 4m , 4q , 4t , and 4u demonstrated significantly higher efficacy compared to the standard chemotherapeutic agent, temozolomide.[2]

  • Molecular docking studies suggest that these analogs form strong interactions with key residues within the VEGFR2 kinase binding pocket, supporting their anti-cancer activity.[2]

Neurological Applications: nNOS Inhibition and NMDA Receptor Antagonism

Selective inhibitors of nNOS are sought after for the treatment of various neurological disorders. A study exploring 3,4-dihydroquinolin-2(1H)-one and 1,2,3,4-tetrahydroquinoline derivatives identified a potent and selective nNOS inhibitor. While specific IC50 values for a series were not detailed in the abstract, the research highlights the potential of this scaffold in targeting nNOS. Further exploration of the full text would be required to construct a detailed SAR table.

Analogs of 4-hydroxy-3-nitroquinolin-2(1H)-one have been investigated as antagonists at the glycine site of NMDA receptors. The substitution pattern on the benzene ring of the quinolinone core was found to be a key determinant of potency.

Compound IDSubstitution PatternIC50 (nM) vs. [3H]DCKA binding
8i 5,6,7-trichloro220
General TrendSubstitutions at positions 5, 6, and 7Increased potency
General TrendSubstitution at position 8Sharp reduction in potency

Key SAR Insights for NMDA Receptor Antagonism:

  • Electron-withdrawing substituents at the 5, 6, and 7-positions of the 4-hydroxy-3-nitroquinolin-2(1H)-one scaffold generally enhance antagonist potency at the NMDA receptor glycine site.

  • The 5,6,7-trichloro analog (8i ) emerged as the most potent antagonist in the series.

  • Substitution at the 8-position is detrimental to activity.

Experimental Protocols

A summary of the key experimental methodologies employed in the cited studies is provided below to allow for critical evaluation and replication of the findings.

VEGFR2 Inhibition Assay (MTT Assay)

The anti-proliferative activity of the 3,4-dihydroquinolin-2(1H)-one analogs against U87-MG and U138-MG glioblastoma cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

  • Cell Culture: Human glioblastoma cell lines (U87-MG and U138-MG) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

NMDA Receptor Binding Assay

The affinity of the 4-hydroxy-3-nitroquinolin-2(1H)-one analogs for the glycine site of the NMDA receptor was assessed by their ability to inhibit the binding of the radioligand [3H]DCKA (5,7-dichlorokynurenic acid) to rat brain membranes.

  • Membrane Preparation: Crude synaptic membranes were prepared from rat cerebral cortices.

  • Binding Reaction: The membranes were incubated with [3H]DCKA in the presence and absence of various concentrations of the test compounds.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters was quantified by liquid scintillation counting.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of [3H]DCKA was determined.

Visualizing the SAR Landscape

To better understand the relationships between chemical structure and biological activity, as well as the experimental workflows, the following diagrams have been generated using the DOT language.

SAR_VEGFR2 cluster_scaffold 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Scaffold cluster_modifications Modifications at 6-position cluster_activity Biological Activity scaffold hydrazone Hydrazone Derivatives (e.g., 4m, 4q, 4t, 4u) scaffold->hydrazone Introduction of activity Potent VEGFR2 Inhibition (Low µM IC50) hydrazone->activity Leads to

Caption: SAR for VEGFR2 Inhibition.

MTT_Assay_Workflow start Seed Glioblastoma Cells (96-well plate) treatment Treat with This compound analogs start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (Formazan Crystal Formation) mtt_addition->formazan_formation solubilization Add Solubilizing Agent (e.g., DMSO) formazan_formation->solubilization readout Measure Absorbance (570 nm) solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: MTT Assay Workflow.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis Inhibitor This compound Analog Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR2 Signaling Pathway.

This comparative guide underscores the significant potential of this compound analogs as a versatile scaffold for the development of novel therapeutics. The presented SAR data and experimental protocols provide a valuable resource for researchers aiming to design and synthesize more potent and selective agents targeting a range of diseases. Further investigations are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

Assessing the Specificity of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates with a wide range of biological activities.[1] This guide provides a comparative assessment of the potential specificity of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one. Due to the limited publicly available data on this specific isomer, this analysis is based on the known biological activities of its structural isomers and other compounds sharing the dihydroquinolinone core. This guide will explore potential targets, including kinases and central nervous system receptors, and provide detailed experimental protocols to enable the empirical assessment of its specificity.

Comparative Analysis of Dihydroquinolinone Derivatives

The position of the hydroxyl group on the dihydroquinolinone scaffold dramatically influences its pharmacological profile. Derivatives of this core structure have been shown to exhibit a variety of activities, from antipsychotic to anticonvulsant and kinase inhibition.

Table 1: Biological Activities of Dihydroquinolinone Derivatives

Compound/DerivativePrimary Biological ActivityKey Molecular Target(s)Reference(s)
Aripiprazole Atypical AntipsychoticDopamine D2 (partial agonist), Serotonin 5-HT1A (partial agonist), Serotonin 5-HT2A (antagonist)[2][3][4][5]
7-hydroxy-3,4-dihydroquinolin-2(1H)-one derivatives AnticonvulsantGABA-A Receptor[6]
6-substituted-3,4-dihydroquinolin-2(1H)-one derivatives nNOS InhibitionNeuronal Nitric Oxide Synthase[7]
General Dihydroquinolinone Scaffold Kinase Inhibitionp38 MAP Kinase, various other kinases[8][9]

Aripiprazole, a well-characterized drug containing the 3,4-dihydroquinolin-2(1H)-one moiety, demonstrates a complex polypharmacology. Its binding affinity to a range of receptors has been extensively studied and provides a benchmark for the potential cross-reactivity of related compounds.

Table 2: Receptor Binding Profile of Aripiprazole

ReceptorBinding Affinity (Ki, nM)
Dopamine D20.34
Dopamine D30.8
Serotonin 5-HT1A1.7
Serotonin 5-HT2A3.4
Serotonin 5-HT2B0.36
Serotonin 5-HT719
Adrenergic α1A57
Histamine H161

Data compiled from multiple sources.[2][3][10]

The indolinone scaffold, of which dihydroquinolinone is a part, is also recognized for its potential as a kinase inhibitor.[9] Numerous inhibitors targeting a variety of kinases have been developed based on this core structure.[8][11][12] Therefore, it is plausible that this compound could exhibit activity against one or more kinases.

Experimental Protocols for Specificity Assessment

To empirically determine the specificity of this compound, a systematic approach involving target engagement and broad-panel screening is necessary. The following are detailed protocols for key experiments.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.[13] The principle is based on the ligand-induced stabilization of a target protein to thermal denaturation.

Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line to 80-90% confluency. Treat the cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for cell penetration and target binding.

  • Heating: After incubation, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the supernatant is quantified by a suitable method, such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Kinase Profiling

To assess the specificity of a compound against a broad range of kinases, a kinase profiling assay is the industry standard.[14][15][16][17][18] This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

General Protocol (Biochemical Assay):

  • Compound Preparation: The test compound, this compound, is serially diluted to a range of concentrations.

  • Kinase Panel: A large panel of purified, active kinases is used (often over 300 kinases).

  • Assay Reaction: For each kinase, the reaction is initiated by adding the kinase, a specific substrate, and ATP in a buffered solution, along with the test compound.

  • Detection: After a set incubation period, the kinase activity is measured. Common detection methods include:

    • Radiometric assays: Measuring the incorporation of 32P or 33P from ATP into the substrate.

    • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo®).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.

  • Data Analysis: The percentage of inhibition of each kinase at a given compound concentration is calculated. For potent inhibitors, an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined. The results are often visualized as a "kinome tree" to provide a clear picture of the compound's selectivity.

Visualizing Potential Mechanisms and Workflows

GABA-A Receptor Signaling Pathway

Given that derivatives of the dihydroquinolinone scaffold have shown activity as anticonvulsants through modulation of the GABA-A receptor, this pathway is a potential area of investigation.[6]

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABAA_R Binds Cl_ion Cl- Influx GABAA_R->Cl_ion Opens Hyperpolarization Membrane Hyperpolarization Cl_ion->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: GABA-A receptor signaling pathway.

Experimental Workflow for Specificity Assessment

The following diagram illustrates a logical workflow for characterizing the specificity of a novel compound like this compound.

Specificity_Workflow Start This compound Phenotypic_Screen Phenotypic Screening (e.g., cell viability, functional assays) Start->Phenotypic_Screen Target_ID Target Identification (e.g., CETSA, affinity chromatography) Phenotypic_Screen->Target_ID Identified Activity Broad_Screen Broad-Panel Specificity Screening Target_ID->Broad_Screen Identified Target(s) Kinase_Profile Kinase Profiling (>300 kinases) Broad_Screen->Kinase_Profile Receptor_Profile Receptor Screening (GPCRs, ion channels, etc.) Broad_Screen->Receptor_Profile Data_Analysis Data Analysis and Selectivity Assessment Kinase_Profile->Data_Analysis Receptor_Profile->Data_Analysis Conclusion Characterized Compound Profile Data_Analysis->Conclusion

Caption: Experimental workflow for specificity assessment.

Conclusion

While there is a lack of direct evidence for the biological targets and specificity of this compound, the known pharmacology of its isomers and related compounds suggests several plausible avenues for investigation. The dihydroquinolinone scaffold is associated with a diverse range of biological activities, and the ultimate specificity of the 1-hydroxy isomer will be dictated by its unique stereoelectronic properties. The experimental protocols outlined in this guide provide a robust framework for elucidating the target profile and selectivity of this and other novel chemical entities, which is a critical step in the drug discovery and development process.

References

Benchmarking 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Comparative Guide to VEGFR-2 and Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the investigational compound 1-hydroxy-3,4-dihydroquinolin-2(1H)-one against established inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Carbonic Anhydrase (CA). Due to a lack of publicly available experimental data for this compound, this document serves as a template, presenting real-world data for known inhibitors to illustrate the benchmarking process.

Comparative Analysis of VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2] Inhibition of the VEGFR-2 signaling pathway is a well-established therapeutic strategy in oncology.[1][2]

The following table summarizes the inhibitory activity (IC50) of well-known VEGFR-2 inhibitors, providing a benchmark against which new compounds can be measured. The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.

CompoundTarget KinaseIC50 (nM)
This compound VEGFR-2 Data Not Available
SorafenibVEGFR-290[3][4][5]
SunitinibVEGFR-280[6][7][8]
ApatinibVEGFR-21[4][9]
CabozantinibVEGFR-20.035[9]
VandetanibVEGFR-240[4][9]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against VEGFR-2.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a test compound against VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Assay buffer (e.g., 20 mM Tris-HCl pH 8.2, 100 mM NaCl, 5 mM MgCl2, 0.15% β-mercaptoethanol)[3]

  • Test compound (e.g., this compound) dissolved in DMSO

  • Kinase-Glo™ Luminescent Kinase Assay Kit

  • 96-well microtiter plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 100-fold the highest desired final concentration. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Reaction Setup:

    • Add 25 µL of a master mix containing assay buffer, 1 µM ATP, and the peptide substrate to each well of a 96-well plate.[10]

    • Add 5 µL of the diluted test compound or vehicle (for positive and negative controls) to the appropriate wells.

    • To initiate the kinase reaction, add 20 µL of diluted VEGFR-2 kinase to each well, except for the "blank" control wells which receive 20 µL of assay buffer.[10]

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[10]

  • Detection:

    • After incubation, add 50 µL of Kinase-Glo™ reagent to each well.[10]

    • Incubate the plate at room temperature for 15 minutes to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the "blank" reading from all other measurements.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (enzyme activity without inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

VEGFR2_Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare Serial Dilution of Test Compound Add_Compound Add Test Compound or Vehicle Compound_Prep->Add_Compound Master_Mix Prepare Master Mix (Buffer, ATP, Substrate) Add_Mix Add Master Mix to 96-well Plate Master_Mix->Add_Mix Add_Mix->Add_Compound Add_Enzyme Initiate Reaction with VEGFR-2 Kinase Add_Compound->Add_Enzyme Incubate Incubate at 30°C for 45 minutes Add_Enzyme->Incubate Add_Reagent Add Kinase-Glo™ Reagent Incubate->Add_Reagent Incubate_RT Incubate at RT for 15 minutes Add_Reagent->Incubate_RT Read_Plate Measure Luminescence Incubate_RT->Read_Plate Analyze Calculate % Inhibition and Determine IC50 Read_Plate->Analyze

Caption: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.

VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival MAPK MAPK PKC->MAPK Activates Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: Simplified representation of the VEGFR-2 signaling pathway.

Comparative Analysis of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[11] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and as potential anticancer agents.[11][12]

The following table provides IC50 values for the well-established carbonic anhydrase inhibitor, Acetazolamide, against different CA isoforms.

CompoundTarget IsoformIC50 (nM)
This compound CA II, CA IX Data Not Available
AcetazolamidehCA IX30[13][14][15]
AcetazolamidehCA II130[14]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol outlines a method for measuring the inhibition of carbonic anhydrase activity.

Objective: To determine the IC50 of a test compound against a specific carbonic anhydrase isoform.

Principle: This assay utilizes the esterase activity of carbonic anhydrase on a substrate like p-nitrophenyl acetate (p-NPA), which releases a chromogenic product (p-nitrophenol) that can be measured spectrophotometrically.

Materials:

  • Purified human carbonic anhydrase isoenzyme (e.g., hCA II or hCA IX)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) substrate solution

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound and Enzyme Preparation:

    • Prepare serial dilutions of the test compound.

    • Dilute the carbonic anhydrase enzyme to the desired concentration in the assay buffer.

  • Assay Reaction:

    • Add the diluted test compound or vehicle control to the wells of a 96-well plate.

    • Add the diluted enzyme solution to the wells and pre-incubate for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[12]

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at room temperature.

  • Data Analysis:

    • Determine the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

References

Navigating the Efficacy Landscape of Dihydroquinolinones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug discovery, understanding the comparative efficacy of novel compounds is paramount. This guide provides a detailed comparison of the in vitro and in vivo efficacy of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and its structural analogs, offering insights into their therapeutic potential across different disease models. While direct experimental data for this compound is limited in the public domain, this analysis draws upon available research on closely related derivatives to construct a comprehensive overview.

Efficacy Against Neurological Disorders

Derivatives of the 3,4-dihydroquinolin-2(1H)-one scaffold have shown promise as inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological disorders.

Table 1: In Vivo Efficacy of a 3,4-Dihydroquinolin-2(1H)-one Derivative ((S)-35) in Rat Models

Compound Animal Model Dose and Administration Observed Effect
(S)-35L5/L6 spinal nerve ligation model of neuropathic pain (Chung model)30 mg/kg (intraperitoneal)Fully reversed thermal hyperalgesia[1][2]
(S)-35Rat model of dural inflammation (migraine pain)30 mg/kg (oral)Reduced tactile hyperesthesia (allodynia)[1][2]
Experimental Protocol: In Vivo Neuropathic and Migraine Pain Models

The in vivo efficacy of compound (S)-35 was assessed using established rat models for neuropathic pain and migraine.

  • Neuropathic Pain Model (Chung Model):

    • The L5/L6 spinal nerves in rats are tightly ligated to induce neuropathic pain.

    • Compound (S)-35 is administered intraperitoneally at a dose of 30 mg/kg.

    • Thermal hyperalgesia is measured to assess the compound's ability to alleviate pain.[1][2]

  • Migraine Pain Model:

    • Dural inflammation is induced in rats to mimic migraine-associated pain.

    • Compound (S)-35 is administered orally at a dose of 30 mg/kg.

    • Tactile hyperesthesia (allodynia) is evaluated to determine the compound's analgesic effect.[1][2]

Antiparasitic Activity

1-Hydroxyquinolone derivatives, structurally related to the core compound of interest, have been investigated for their activity against the parasite Toxoplasma gondii.

Table 2: In Vitro and In Vivo Efficacy of 1-Hydroxyquinolone Derivatives against Toxoplasma gondii

Compound In Vitro IC50 In Vivo Model Observed Effect
1-Hydroxy-2-dodecyl-4(1H)quinolone (HDQ)-Mouse model of acute toxoplasmosisReduced percentage of infected peritoneal cells; Decreased parasite loads in lungs and livers[3]
Novel 1-hydroxyquinolone (Compound A)10-fold lower than HDQMouse model of acute toxoplasmosisReduced percentage of infected peritoneal cells; Decreased parasite loads in lungs and livers[3]
Novel 1-hydroxyquinolone (Compound B)5-fold lower than HDQMouse model of acute toxoplasmosis & toxoplasmic encephalitisReduced percentage of infected peritoneal cells; Decreased parasite loads in lungs and livers; Tendency toward lowering parasite loads in brains[3]
Experimental Protocol: In Vivo Acute Toxoplasmosis Model

The in vivo antiparasitic efficacy was evaluated in a mouse model of acute toxoplasmosis.

  • NMRI mice are infected intraperitoneally with 10⁵ GFP-expressing RH tachyzoites of Toxoplasma gondii.

  • Treatment with the test compounds is initiated 3 days after infection and continues daily for 5 days.

  • On day 8 post-infection, various analyses are performed:

    • Flow cytometry: To determine the percentage of infected cells in the peritoneal fluid.[3]

    • Quantitative PCR: To measure the parasite loads in the liver and lungs.[3]

Anticancer Potential

Substituted 3,4-dihydro-2(1H)-quinolinones have been explored for their potential as anticancer agents, particularly for glioblastoma multiforme (GBM). These derivatives have been shown to target VEGFR2 kinase.

Table 3: In Vitro Efficacy of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Analogues against Glioblastoma Cell Lines

Compound Cell Line IC50 (µM)
4m U87-MGLower than Temozolomide
4q U87-MGLower than Temozolomide
4t U87-MGLower than Temozolomide
4u U87-MGLower than Temozolomide
4m U138-MGLower than Temozolomide
4q U138-MGLower than Temozolomide
4t U138-MGLower than Temozolomide
4u U138-MGLower than Temozolomide
Temozolomide (TMZ) U87-MG92.90[4]
Temozolomide (TMZ) U138-MG93.09[4]
Experimental Protocol: Synthesis of 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives

The synthesis of these anticancer analogues involves a multi-step process:

  • The hydroxyl group of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one is activated with a base (e.g., potassium carbonate) in THF and DMF.

  • Ethyl 2-bromoacetate is added to yield ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.

  • The resulting compound is heated with hydrazine hydrate in ethanol to produce 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetohydrazide, which serves as a precursor for further derivatization.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

G cluster_0 nNOS Inhibition in Neuropathic Pain L-Arginine L-Arginine nNOS nNOS L-Arginine->nNOS Substrate Nitric Oxide (NO) Nitric Oxide (NO) nNOS->Nitric Oxide (NO) Produces sGC Activation sGC Activation Nitric Oxide (NO)->sGC Activation Activates cGMP Production cGMP Production sGC Activation->cGMP Production Leads to Pain Signaling Pain Signaling cGMP Production->Pain Signaling Modulates Dihydroquinolinone Derivative ((S)-35) Dihydroquinolinone Derivative ((S)-35) Dihydroquinolinone Derivative ((S)-35)->nNOS Inhibits

Caption: Signaling pathway of nNOS inhibition by a 3,4-dihydroquinolin-2(1H)-one derivative.

G cluster_0 In Vivo Efficacy Workflow for Antiparasitic Activity Infection Infect Mice with T. gondii Treatment Administer 1-Hydroxyquinolone Derivatives Infection->Treatment Sample Collection Collect Peritoneal Fluid, Lungs, and Livers Treatment->Sample Collection Analysis Flow Cytometry & Quantitative PCR Sample Collection->Analysis Outcome Determine Parasite Load and Infection Percentage Analysis->Outcome

Caption: Experimental workflow for assessing the in vivo efficacy of 1-hydroxyquinolone derivatives.

G cluster_0 VEGFR2 Inhibition in Glioblastoma VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Signaling\n(e.g., PI3K/Akt, MAPK) Activates Tumor Growth &\nAngiogenesis Tumor Growth & Angiogenesis Downstream Signaling\n(e.g., PI3K/Akt, MAPK)->Tumor Growth &\nAngiogenesis Promotes 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Analogue 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Analogue 6-Hydroxy-3,4-dihydroquinolin-2(1H)-one Analogue->VEGFR2 Inhibits

Caption: Proposed mechanism of action for 6-hydroxy-3,4-dihydroquinolin-2(1H)-one analogues in glioblastoma.

References

A Comparative Analysis of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical analysis and comparison of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one and related quinolinone derivatives. The following sections detail their performance in various biological assays, supported by experimental data and methodologies, to inform future research and development.

The 3,4-dihydro-2(1H)-quinolinone scaffold is a core component in numerous pharmacologically active compounds, including FDA-approved drugs like cilostazol, carteolol, and aripiprazole.[1] These compounds exhibit a wide range of activities, from phosphodiesterase inhibition to interaction with serotonin and dopamine receptors.[1] This guide focuses on the comparative analysis of hydroxylated derivatives of this scaffold, particularly this compound and its analogs, in the context of anticancer, enzymatic inhibition, and anticonvulsant activities.

Comparative Biological Activity

The following tables summarize the quantitative data from various studies, comparing the biological activities of different 3,4-dihydro-2(1H)-quinolinone derivatives.

VEGFR2 Inhibition in Glioblastoma Multiforme

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key target in cancer therapy due to its role in angiogenesis. Several studies have explored the potential of quinolinone derivatives as VEGFR2 inhibitors.

Compound IDSubstitutionCell LineIC50 (µM)Reference CompoundIC50 (µM)
4m 6-hydroxy, hydrazone derivativeU87-MG4.20Temozolomide (TMZ)92.90
4q 6-hydroxy, hydrazone derivativeU87-MG8.00Temozolomide (TMZ)92.90
4t 6-hydroxy, hydrazone derivativeU87-MG10.48Temozolomide (TMZ)92.90
4u 6-hydroxy, hydrazone derivativeU87-MG7.96Temozolomide (TMZ)92.90
4m 6-hydroxy, hydrazone derivativeU138-MG-Temozolomide (TMZ)93.09
4q 6-hydroxy, hydrazone derivativeU138-MG-Temozolomide (TMZ)93.09
4t 6-hydroxy, hydrazone derivativeU138-MG-Temozolomide (TMZ)93.09
4u 6-hydroxy, hydrazone derivativeU138-MG-Temozolomide (TMZ)93.09
Compound 4 Quinolinone derivativeHUVEC84.8--
Compound 5 Quinolinone derivativeHUVEC58.1--
SQ2 Quinazoline derivativeHT-293.38Cabozantinib9.10
SQ2 Quinazoline derivativeCOLO-20510.55Cabozantinib10.66

Table 1: Comparative IC50 values of quinolinone and quinazolinone derivatives against various cancer cell lines, targeting VEGFR2 signaling.[2][3][4]

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in dermatology and for treating hyperpigmentation disorders.

CompoundSubstitution PatternIC50 (µM)Reference CompoundIC50 (µM)
3-hydroxyquinolin-2(1H)-one derivative 1 -< 6.11Thiamidol0.130
3-hydroxyquinolin-2(1H)-one derivative 2 -2.52Kojic acid26.4
Quinazolinone Q1 2-(2,6-dimethylhepta-1,5-dien-1-yl)103 ± 2--
Quinoline-based Coumarin 5a Unsubstituted quinoline17.5 ± 1.0Kojic acid12.1 ± 0.2
Quinoline-based Coumarin 5c -18.3 ± 0.5Kojic acid12.1 ± 0.2
Quinoline-based Coumarin 5e -17.9 ± 0.7Kojic acid12.1 ± 0.2
Quinoline-based Coumarin 5f Chlorine at C7'15.1 ± 0.8Kojic acid12.1 ± 0.2

Table 2: Comparative IC50 values of quinolinone and related derivatives as tyrosinase inhibitors.[5][6][7][8]

Anticonvulsant Activity

The 3,4-dihydro-2(1H)-quinolinone scaffold has been investigated for its potential in developing new anticonvulsant drugs.

Compound IDTest ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
5b MES10.1Carbamazepine-
5b scPTZ9.3Ethosuximide-
5f MES28.90Phenytoin-
5b (quinazolinone) MES47.38Phenytoin-
5c (quinazolinone) MES56.40Phenytoin-
A-1 (quinazolinone) MES-Phenytoin-

Table 3: Comparative anticonvulsant activity (ED50) of quinolinone and quinazolinone derivatives.[2][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the studies of 3,4-dihydro-2(1H)-quinolinone derivatives.

Synthesis of 6-hydroxy-3,4-dihydroquinolin-2(1H)-one Derivatives

A common synthetic route starts with 6-hydroxy-3,4-dihydroquinolin-2(1H)-one. The hydroxyl group is activated with a base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a solvent such as tetrahydrofuran (THF) with drops of dimethylformamide (DMF). Subsequently, ethyl 2-bromoacetate is added to yield ethyl 2-((2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy)acetate.[2]

VEGFR2 Kinase Inhibition Assay

The inhibitory activity of the compounds against VEGFR-2 is often determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a VEGFR-2 substrate. The luminescence signal is inversely correlated with the amount of ATP remaining in the well and thus reflects the kinase activity. The results are typically expressed as the half-maximal inhibitory concentration (IC50).[1][4][11]

Tyrosinase Inhibition Assay

Mushroom tyrosinase is commonly used for in vitro screening of inhibitors. The assay measures the enzymatic conversion of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm. The test compounds are dissolved in DMSO and diluted to various concentrations. The reaction mixture typically contains a sodium phosphate buffer, L-DOPA as the substrate, the test compound, and the enzyme. The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of the inhibitor.[5][6][7][8][12]

Anticonvulsant Activity Testing

The anticonvulsant potential of compounds is often evaluated in vivo using rodent models. Two standard tests are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. The efficacy of the compound is determined by its ability to protect the animals from seizures, and the results are often reported as the median effective dose (ED50).[2][9][10]

Visualizing Mechanisms and Workflows

To better understand the complex processes involved in the study of this compound and its analogs, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinolinone Quinolinone Derivative Quinolinone->VEGFR2 Inhibits ERK ERK PLCg->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Angiogenesis Akt->Proliferation ERK->Proliferation Experimental_Workflow_Anticancer_Assay cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo (Optional) Start Start with 6-hydroxy-3,4-dihydro quinolin-2(1H)-one Reaction Reaction with Base and Ethyl 2-bromoacetate Start->Reaction Purification Purification and Structural Confirmation (NMR, MS) Reaction->Purification CellCulture Culture Cancer Cell Lines (e.g., U87-MG) Purification->CellCulture Treatment Treat cells with Quinolinone Derivatives (various concentrations) CellCulture->Treatment MTT MTT Assay for Cell Viability Treatment->MTT IC50 Calculate IC50 Values MTT->IC50 AnimalModel Animal Model (e.g., Xenograft) IC50->AnimalModel Administration Administer Compound AnimalModel->Administration TumorGrowth Monitor Tumor Growth Administration->TumorGrowth

References

Safety Operating Guide

Prudent Disposal of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety and Handling Precautions

Prior to handling 1-hydroxy-3,4-dihydroquinolin-2(1H)-one, it is crucial to assume the compound is hazardous. All personnel must be equipped with appropriate Personal Protective Equipment (PPE).

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron or suit is recommended.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

II. Spill Management Protocol

In the event of a spill, immediate action is required to contain and clean the affected area.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water.

III. Disposal Workflow

The following workflow outlines the decision-making process and steps for the proper disposal of this compound.

DisposalWorkflow start Start: Unused or Waste This compound assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (< 5g) assess_quantity->small_quantity Small large_quantity Large Quantity (> 5g) assess_quantity->large_quantity Large deactivation Consider Chemical Deactivation (Hydrolysis) small_quantity->deactivation no_deactivation Direct Disposal large_quantity->no_deactivation proceed_deactivation Proceed with Deactivation deactivation->proceed_deactivation Feasible & Safe deactivation->no_deactivation Not Feasible package_waste Package in a Labeled, Sealed Container proceed_deactivation->package_waste no_deactivation->package_waste contact_ehs Contact Environmental Health & Safety (EHS) package_waste->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->waste_pickup end End: Proper Disposal waste_pickup->end

Caption: Disposal workflow for this compound.

IV. Experimental Protocol: Chemical Deactivation (Hydrolysis)

For small quantities, chemical deactivation through hydrolysis can be considered to reduce the reactivity of the waste. This procedure should be performed by trained personnel in a controlled laboratory setting. The quinolinone structure is a type of lactam, and literature suggests that β-lactams can be hydrolyzed using a basic solution[1].

Objective: To hydrolyze the lactam ring of this compound, rendering it less reactive.

Materials:

  • Waste this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker, flask)

  • pH paper or pH meter

Procedure:

  • Preparation: In a chemical fume hood, place the waste this compound into the reaction vessel.

  • Reaction: Slowly add the 1 M NaOH solution to the waste material while stirring. A general guideline is to use a volume of NaOH solution that is at least ten times the volume of the waste.

  • Monitoring: Continue stirring the mixture at room temperature. Periodically check the pH to ensure it remains basic (pH > 10). The reaction time may vary, but stirring for several hours to overnight is recommended to ensure complete hydrolysis.

  • Neutralization: After the reaction is complete, neutralize the solution by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8.

  • Disposal of Final Solution: The resulting neutralized solution should be collected in a labeled waste container and disposed of as aqueous chemical waste through your institution's EHS department.

V. Waste Packaging and Labeling

Proper packaging and labeling are critical for the safe transport and disposal of chemical waste.

Table 2: Waste Packaging and Labeling Requirements

AspectRequirement
Container Use a chemically compatible, leak-proof container with a secure screw-top lid. Ensure the container is clean on the outside.
Labeling The label must be securely affixed to the container and include: - The words "Hazardous Waste" - The full chemical name: "this compound" - The approximate quantity - The date of accumulation

VI. Institutional Disposal Procedures

All chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.

  • Storage: Store the labeled waste container in a designated, secure satellite accumulation area until it is ready for pickup.

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve an online form or a direct call to the EHS office.

VII. Logical Relationship of Safety Measures

The following diagram illustrates the interconnectedness of the safety and disposal procedures.

SafetyRelationship ppe Proper PPE handling Safe Handling Practices ppe->handling spill_management Spill Management Protocol handling->spill_management disposal Correct Disposal Procedure handling->disposal safety Overall Laboratory Safety spill_management->safety disposal->safety

Caption: Interrelationship of safety protocols for chemical handling.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific EHS guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling 1-hydroxy-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols and operational procedures for the handling and disposal of 1-hydroxy-3,4-dihydroquinolin-2(1H)-one in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.

Hazard Identification and Safety Precautions

This compound is a compound that requires careful handling due to its potential health and environmental hazards. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Hazards:

Hazard StatementGHS ClassificationPrecautionary Measures
Harmful if swallowedAcute Toxicity, Oral (Cat. 4)Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.
May cause an allergic skin reactionSkin Sensitization (Cat. 1)Avoid breathing dust. Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.
Harmful to aquatic life with long lasting effectsChronic Aquatic Toxicity (Cat. 3)Avoid release to the environment. Dispose of contents and container in accordance with local, regional, and national regulations.
Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize exposure.

PPE ItemSpecificationPurpose
Eye Protection Chemical safety goggles or a face shield in combination with safety glasses.Protects eyes from dust particles and splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential allergic reactions.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Prevents inhalation of harmful dust.
Protective Clothing A lab coat, long pants, and closed-toe shoes. For larger quantities, chemical-resistant outerwear is advised.Protects skin from accidental spills and contamination of personal clothing.
Step-by-Step Handling Procedures

The following procedures are designed to ensure the safe handling of this compound, particularly when weighing the solid and preparing solutions.

3.1. Engineering Controls:

  • Ventilation: All handling of the solid compound should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An emergency eyewash station and safety shower must be readily accessible in the work area.

3.2. Weighing the Compound:

  • Preparation: Designate a specific area within the chemical fume hood for weighing. Ensure the analytical balance is clean and certified.

  • Container: Use a tared, sealed container for weighing to prevent dispersal of the powder.

  • Transfer: In the fume hood, carefully transfer the desired amount of this compound into the tared container.

  • Sealing: Securely seal the container before removing it from the fume hood to transport to the balance for weighing.

  • Cleaning: After weighing, decontaminate the weighing area with a suitable solvent and cleaning materials.

3.3. Preparation of a Stock Solution (Example Protocol):

  • Solvent Selection: Choose an appropriate solvent in which this compound is soluble.

  • Dissolution: In the chemical fume hood, add the weighed compound to a suitable flask. Slowly add the solvent while stirring to facilitate dissolution.

  • Storage: Once fully dissolved, store the solution in a clearly labeled, sealed container. The label should include the compound name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination.

  • Solid Waste:

    • Collect unused or contaminated solid this compound in a designated, sealed, and clearly labeled waste container.

    • Store the container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, sealed, and labeled container for non-halogenated organic waste.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • Dispose of any contaminated PPE (gloves, etc.) and cleaning materials in a designated solid waste container.

  • Final Disposal:

    • All waste must be disposed of through an approved hazardous waste disposal company, in accordance with all applicable regulations. Do not discharge into drains or the environment.

Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation or an allergic reaction develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Spill:

    • Evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE.

    • For small spills, absorb with an inert, non-combustible material and place in a sealed container for disposal.

    • For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling this compound

Workflow for Handling this compound prep Preparation - Don PPE - Prepare Fume Hood weigh Weighing - Tare sealed container - Transfer solid in hood - Seal and weigh prep->weigh Proceed to Weighing dissolve Solution Preparation - Add solvent in hood - Stir to dissolve weigh->dissolve Prepare Solution disposal Disposal - Collect waste - Label and seal - Hazardous waste pickup weigh->disposal Dispose Solid Waste storage Storage - Label and seal container - Store appropriately dissolve->storage Store Solution dissolve->disposal Dispose Liquid Waste storage->disposal Dispose Expired Stock spill Spill Response - Evacuate and ventilate - Use spill kit

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